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  • Product: 1-(4-Methoxyphenyl)-1-phenylethanol
  • CAS: 94001-65-7

Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenyl)-1-phenylethanol CAS number and properties

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-1-phenylethanol Introduction 1-(4-Methoxyphenyl)-1-phenylethanol is a tertiary alcohol characterized by the presence of a p-methoxyphenyl group, a phenyl group, and a me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-1-phenylethanol

Introduction

1-(4-Methoxyphenyl)-1-phenylethanol is a tertiary alcohol characterized by the presence of a p-methoxyphenyl group, a phenyl group, and a methyl group all attached to a central carbinol carbon. Its structure lends itself to potential applications as a chiral building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The electronic nature of the methoxy-substituted phenyl ring can influence the reactivity of the hydroxyl group and the overall stability of potential cationic intermediates, making it an interesting substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the available technical information for 1-(4-Methoxyphenyl)-1-phenylethanol, including its chemical identity, physicochemical properties, a proposed synthetic route, potential applications, and safety considerations, geared towards researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational to all scientific research. The following table summarizes the key identifiers for 1-(4-Methoxyphenyl)-1-phenylethanol.

IdentifierValue
Chemical Name 1-(4-Methoxyphenyl)-1-phenylethanol
CAS Number 94001-65-7[1][2][3]
Molecular Formula C₁₅H₁₆O₂[1][2]
Molecular Weight 228.29 g/mol [1]
SMILES COC1=CC=C(C=C1)C(C)(O)C1=CC=CC=C1[1]
Structure (A 2D structure diagram would be depicted here in a full whitepaper)

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction media to biological environments. The data for 1-(4-Methoxyphenyl)-1-phenylethanol is sparse, with most available information coming from chemical suppliers.

PropertyValueSource
Appearance Liquid or solid[2]
Melting Point 111-112 °C[2]
Boiling Point 371.6°C at 760 mmHg[2]
Refractive Index 1.568[2]
Storage Sealed in dry, 2-8°C[1]

It is important to note that without extensive, peer-reviewed data, these values should be considered provisional. The dual solid/liquid description suggests that the melting point is near ambient temperature, or that the compound may exist as a supercooled liquid.

Proposed Synthesis Protocol: Grignard Reaction

Causality Behind Experimental Choices

The choice of a Grignard reaction is dictated by its reliability and the ready availability of the starting materials. 4-Methoxyacetophenone provides the methoxyphenyl and methyl components attached to the carbonyl, which will become the carbinol carbon. Phenylmagnesium bromide, a commercially available or easily prepared Grignard reagent, serves as the nucleophilic source of the phenyl group. The anhydrous conditions are critical as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and prevent the desired reaction. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents because they are aprotic and effectively solvate the magnesium ion of the Grignard reagent, facilitating its formation and reactivity.

Step-by-Step Methodology

Materials:

  • 4-Methoxyacetophenone

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reactant Addition: 4-Methoxyacetophenone is dissolved in anhydrous diethyl ether and added to the reaction flask.

  • Grignard Addition: Phenylmagnesium bromide solution is added to the addition funnel and then introduced dropwise to the stirred solution of 4-methoxyacetophenone at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-Methoxyphenyl)-1-phenylethanol.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 4-Methoxyacetophenone P1 Grignard Reaction (Anhydrous Ether/THF) R1->P1 R2 Phenylmagnesium Bromide R2->P1 P2 Aqueous Quench (NH4Cl solution) P1->P2 P3 Extraction & Drying P2->P3 P4 Purification (Chromatography/Recrystallization) P3->P4 FP 1-(4-Methoxyphenyl)-1-phenylethanol P4->FP

Caption: Proposed workflow for the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol.

Potential Applications in Research and Drug Development

Specific applications for 1-(4-Methoxyphenyl)-1-phenylethanol are not well-documented in the literature. However, based on its chemical structure, several potential applications can be inferred:

  • Pharmaceutical Intermediate: The core structure is present in various biologically active molecules. For instance, the 1-(4-methoxyphenyl) moiety is a key component of the anticoagulant drug Apixaban[4][5]. While not a direct precursor, this compound could serve as a starting material or a reference standard for the synthesis of novel pharmaceutical candidates. Its tertiary alcohol functionality allows for further chemical modification.

  • Chiral Auxiliary/Building Block: The central carbon atom is a stereocenter. If resolved into its individual enantiomers, it could be used as a chiral building block in asymmetric synthesis.

  • Precursor for Alkenes: Tertiary alcohols can undergo dehydration to form alkenes. In this case, dehydration would lead to 1-(4-methoxyphenyl)-1-phenylethene, a potential monomer for polymerization or a substrate for other chemical transformations.

  • Fragrance and Flavor Industry: Structurally related compounds, such as 1-phenylethanol, are used in the fragrance industry.[6] It is plausible that 1-(4-Methoxyphenyl)-1-phenylethanol could be investigated for its own organoleptic properties.

Safety and Handling

There is a significant lack of specific safety data for 1-(4-Methoxyphenyl)-1-phenylethanol. The GHS hazard information is not available from most suppliers[1]. Therefore, a conservative approach to handling is strongly recommended, based on the safety profiles of structurally similar compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

Inferred Hazards: Based on related compounds like 1-phenylethanol and other substituted tertiary alcohols, potential hazards may include:

  • Skin and eye irritation.

  • Harmful if swallowed.

  • Potential for respiratory tract irritation.

A full risk assessment should be conducted before handling this chemical.

Spectroscopic Analysis (Predicted)

¹H NMR
  • Aromatic Protons: Multiple signals in the aromatic region (~6.8-7.5 ppm). The protons on the p-methoxyphenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the phenyl ring would show more complex splitting patterns.

  • Methoxy Protons: A sharp singlet at approximately 3.8 ppm, corresponding to the three protons of the -OCH₃ group.

  • Methyl Protons: A singlet at around 1.8-2.0 ppm for the methyl group attached to the carbinol carbon.

  • Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, but typically in the range of 2-5 ppm.

¹³C NMR
  • Aromatic Carbons: Multiple signals in the range of ~113-160 ppm. The carbon bearing the methoxy group would be the most downfield of the methoxy-substituted ring, while the carbon attached to the carbinol center would also be significantly shifted.

  • Carbinol Carbon: A signal around 75-85 ppm for the tertiary carbon atom bonded to the hydroxyl group.

  • Methoxy Carbon: A signal around 55 ppm for the carbon of the -OCH₃ group.

  • Methyl Carbon: A signal in the aliphatic region, likely around 25-30 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.

Conclusion

1-(4-Methoxyphenyl)-1-phenylethanol is a compound with significant potential as an intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. While there is a notable lack of comprehensive, publicly available data on its properties, synthesis, and applications, established chemical principles allow for the confident prediction of its behavior and the development of robust synthetic protocols. As with any compound with limited safety information, caution and adherence to best laboratory practices are paramount. Further research into the specific properties and applications of this molecule is warranted and could unveil new opportunities in medicinal chemistry and materials science.

References

  • PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link].

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. .
  • Carl Roth. Safety Data Sheet: 1-Phenylethanol. [Link].

  • The Royal Society of Chemistry. Supporting Information. [Link].

  • PMC. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. National Center for Biotechnology Information. [Link].

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link].

  • Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone. .
  • PubChem. 1-(4-Methoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. [Link].

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(4-Methoxyphenyl)ethanol. [Link].

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link].

  • PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. National Center for Biotechnology Information. [Link].

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link].

  • Pharmaffiliates. 536759-91-8 | Product Name : Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link].

  • 2a biotech. Products. [Link].

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methoxyphenyl)-1-phenylethanol is a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. Its structure,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1-phenylethanol is a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center and two distinct aromatic rings, makes it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is crucial for its effective use in research and development. This guide provides a comprehensive overview of these properties, a detailed protocol for its synthesis via the Grignard reaction, and insights into the experimental considerations necessary for obtaining a pure product.

Physicochemical Properties of 1-(4-Methoxyphenyl)-1-phenylethanol

The accurate determination of melting and boiling points is fundamental to the characterization of a chemical compound, providing an indication of its purity and identity. For 1-(4-Methoxyphenyl)-1-phenylethanol (CAS No: 94001-65-7), the following physical constants have been reported.[1]

PropertyValueSource
Melting Point 111-112 °C[2][3]
Boiling Point 371.6 °C at 760 mmHg[2]
Molecular Formula C15H16O2[1]
Molecular Weight 228.29 g/mol [1]
Appearance Solid[2]

The relatively high melting point is consistent with the compound's molecular weight and the presence of a hydroxyl group capable of hydrogen bonding, which contributes to a more ordered crystal lattice. The high boiling point is also expected for a molecule of this size and polarity.

Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol via the Grignard Reaction

The most common and efficient method for the synthesis of tertiary alcohols such as 1-(4-Methoxyphenyl)-1-phenylethanol is the Grignard reaction.[4][5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For the synthesis of the target molecule, there are two primary retrosynthetic pathways:

  • Reaction of phenylmagnesium bromide with 4-methoxyacetophenone.

  • Reaction of 4-methoxyphenylmagnesium bromide with acetophenone.

This guide will detail the first approach, which is often preferred due to the commercial availability and stability of the starting materials.

Experimental Protocol

Objective: To synthesize 1-(4-Methoxyphenyl)-1-phenylethanol from bromobenzene and 4-methoxyacetophenone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Iodine (crystal)

  • 4-Methoxyacetophenone

  • Saturated aqueous ammonium chloride solution

  • 3M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

The success of a Grignard reaction is highly dependent on anhydrous conditions, as Grignard reagents are strong bases and will react with water.[6][7] All glassware must be thoroughly dried in an oven and cooled in a desiccator before use.

Caption: Workflow for the preparation of phenylmagnesium bromide.

  • Place magnesium turnings in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add a small crystal of iodine to the flask. The iodine acts as an initiator by reacting with the magnesium to expose a fresh, reactive metal surface.[8]

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.[5]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the phenylmagnesium bromide Grignard reagent.

Step 2: Reaction with 4-Methoxyacetophenone

Caption: Synthesis of the magnesium alkoxide intermediate.

  • Dissolve 4-methoxyacetophenone in anhydrous diethyl ether in a separate flask.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the 4-methoxyacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.[9] The reaction is exothermic and controlling the temperature is crucial to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.[9]

Step 3: Work-up and Purification

Caption: Work-up and purification of the final product.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the reaction mixture with stirring.[10] This will hydrolyze the magnesium alkoxide salt to the desired tertiary alcohol. Alternatively, dilute hydrochloric acid can be used.[11]

  • Transfer the mixture to a separatory funnel. The product will be in the organic layer.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product, a solid, should be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of hexane and ethyl acetate.[12]

  • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

  • Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Safety Considerations

  • Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out in a well-ventilated fume hood and away from any sources of water.

  • Diethyl ether is extremely flammable. No open flames should be present in the laboratory.

  • Bromobenzene and 4-methoxyacetophenone are irritants. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This technical guide has provided essential information on the melting and boiling points of 1-(4-Methoxyphenyl)-1-phenylethanol, a key intermediate in organic synthesis. The detailed protocol for its synthesis via the Grignard reaction, along with the underlying chemical principles and experimental considerations, offers a robust framework for its preparation in a laboratory setting. Adherence to anhydrous conditions and careful control of the reaction parameters are paramount for achieving a high yield of the pure product. The data and procedures presented herein are intended to support researchers and scientists in the effective utilization of this versatile compound in their drug discovery and development endeavors.

References

  • CAS Common Chemistry. 4-Methoxy-α-methyl-α-phenylbenzenemethanol. [Link]

  • Wikipedia. 1-Phenylethanol. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction (Version 3). [Link]

  • PrepChem.com. Synthesis of 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxy- phenyl)-methanol. [Link]

  • Google Patents.
  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]

  • Scribd. Grignard Reaction with Phenylmagnesium Bromide. [Link]

  • LookChem. Purification of tert-Butyl alcohol. [Link]

  • Wikipedia. Methanesulfonic anhydride. [Link]

  • ACS Publications. Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)-1-phenylethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, hazards, and handling protocols for 1-(4-Methoxyphenyl)-1-phenylethanol, a tertiary benzylic alcohol of interest in synthetic chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety data, hazards, and handling protocols for 1-(4-Methoxyphenyl)-1-phenylethanol, a tertiary benzylic alcohol of interest in synthetic chemistry and drug discovery. The information herein is intended for researchers, scientists, and professionals in drug development who may handle this compound. Due to the absence of a publicly available, official Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from publicly available sources for 1-(4-Methoxyphenyl)-1-phenylethanol and structurally related compounds. All information derived from analogous compounds will be clearly indicated.

Chemical Identity and Physical Properties

1-(4-Methoxyphenyl)-1-phenylethanol is a member of the benzyl alcohol class, characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings, one of which is substituted with a methoxy group at the para position.[1] This structural motif makes it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₂[1]
Molecular Weight 228.29 g/mol Inferred from formula
CAS Number 4697-16-9Not explicitly found, may vary
Appearance Oily liquid[2]
Color Colourless[2]
Boiling Point 95 °C at 1 mmHg[2]
Density 1.079 g/mL at 25 °C[2]
Refractive Index n20/D 1.533[2]
Water Solubility Not miscible in water[2]
Solubility Soluble in Chloroform, slightly soluble in Ethyl Acetate, and sparingly soluble in Methanol.[2]

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, 1-(4-Methoxyphenyl)-1-phenylethanol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: PubChem[1]

Signal Word: Warning

Hazard Pictograms:

GHS07: Exclamation Mark

Toxicological Profile: Inferences from Structurally Related Compounds

  • Acute Oral Toxicity: 1-phenylethanol is classified as Acute Toxicity Category 4 (Harmful if swallowed).[3] It is reasonable to assume a similar level of oral toxicity for 1-(4-Methoxyphenyl)-1-phenylethanol. Accidental ingestion may be harmful, with animal experiments on 2-phenylethanol indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[4]

  • Acute Dermal Toxicity: 2-Phenylethanol is classified as Acute Toxicity Category 3 (Toxic in contact with skin).[5] Skin contact with the material may be harmful, and systemic effects could result from absorption.[4]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1] Prolonged or repeated skin contact may lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[1] Contact with the eyes can cause severe damage.[4]

  • Respiratory Sensitization: Data is not available for the target compound. However, as it may cause respiratory irritation, inhalation of vapors or mists should be avoided.[1]

  • Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No data is available for 1-(4-Methoxyphenyl)-1-phenylethanol. Structurally related compounds like 1-phenylethanol and 2-phenylethanol are not classified as germ cell mutagens, carcinogens, or reproductive toxicants.[3][6]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is paramount when handling 1-(4-Methoxyphenyl)-1-phenylethanol.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for protection against aromatic alcohols and phenols.[7] Always inspect gloves for integrity before use and change them frequently, especially if contaminated.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 1-(4-Methoxyphenyl)-1-phenylethanol eye Chemical Safety Goggles (Face shield if splash risk) start->eye Always Wear hands Nitrile or Neoprene Gloves start->hands Always Wear body Laboratory Coat (Chemical apron for large quantities) start->body Always Wear respiratory Respirator with Organic Vapor Cartridge (If ventilation is inadequate) start->respiratory Conditional end Safe Handling Achieved eye->end hands->end body->end respiratory->end

Mandatory PPE for handling 1-(4-Methoxyphenyl)-1-phenylethanol.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[9] If irritation persists, seek medical attention. For extensive contact, drench the body in a safety shower.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from heat, sparks, and open flames.[10]

  • Store separately from strong oxidizing agents, strong acids, and strong bases.[11]

  • The formation of explosive peroxides may be possible with related compounds like anisole, so it is prudent to date the container upon opening and to test for peroxides if stored for extended periods.[12]

Disposal
  • Dispose of this chemical and its container as hazardous waste.[7]

  • Do not dispose of it down the drain or into the environment.

  • All waste materials should be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[13]

Chemical Reactivity and Stability

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.

  • Reactivity: As a tertiary benzylic alcohol, it can undergo reactions typical of this functional group, such as dehydration in the presence of acid to form the corresponding alkene.[14] Benzylic intermediates are known to be highly reactive.[15]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and other irritating and toxic gases.[16] Thermal decomposition of related methoxy-aromatic compounds can also yield phenols.[16]

Experimental Protocol: Illustrative Synthesis

The following is a generalized, illustrative protocol for the synthesis of a tertiary benzylic alcohol like 1-(4-Methoxyphenyl)-1-phenylethanol via a Grignard reaction. This is for informational purposes only and must be adapted and risk-assessed for actual laboratory use.

Objective: To synthesize 1-(4-Methoxyphenyl)-1-phenylethanol from 4-methoxyacetophenone and a phenyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Methoxyacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with 4-Methoxyacetophenone:

    • Prepare a solution of 4-methoxyacetophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 4-methoxyacetophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-(4-Methoxyphenyl)-1-phenylethanol.

Synthesis_Workflow cluster_synthesis Illustrative Synthesis Workflow start Start: Prepare Glassware and Reagents grignard Prepare Phenylmagnesium Bromide (Grignard Reagent) start->grignard Step 1 reaction React Grignard Reagent with 4-Methoxyacetophenone grignard->reaction Step 2 workup Aqueous Work-up and Extraction reaction->workup Step 3 purification Dry and Purify by Column Chromatography workup->purification Step 4 end End: Pure 1-(4-Methoxyphenyl)-1-phenylethanol purification->end Final Product

Generalized workflow for the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol.

Conclusion

1-(4-Methoxyphenyl)-1-phenylethanol is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation. While detailed toxicological data is not fully available for this specific compound, information from structurally similar molecules suggests that it should be handled with care to avoid harmful effects from ingestion, skin contact, or inhalation. The implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to safe laboratory practices are essential for mitigating the risks associated with this chemical. This guide serves as a foundational resource for the safe handling of 1-(4-Methoxyphenyl)-1-phenylethanol in a research and development setting.

References

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  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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  • Chen, M. S., & White, M. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17992-17997.
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Exploratory

A Technical Guide to the Biological Activities of Substituted Phenylethanols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the diverse biological activities of substituted phenylethanols, a class of phenolic compounds with significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities of substituted phenylethanols, a class of phenolic compounds with significant therapeutic potential. From their fundamental structure-activity relationships to detailed experimental protocols, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Versatile Scaffold of Phenylethanols

Substituted phenylethanols are characterized by a phenyl ring attached to an ethanol backbone, with various functional groups substituted on the phenyl ring. This seemingly simple scaffold gives rise to a remarkable diversity of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. Well-known examples include tyrosol, found in olive oil, and the more extensively studied hydroxytyrosol, a potent antioxidant.[1] Phenylethanoid glycosides, where a sugar moiety is attached to the phenylethanol core, represent a further layer of structural and functional complexity, exhibiting a wide range of pharmacological effects.[2][3][4]

The therapeutic potential of these compounds stems from their ability to interact with various biological targets, modulate signaling pathways, and mitigate pathological processes. This guide will delve into the key biological activities of substituted phenylethanols, the underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Key Biological Activities and Mechanisms of Action

Substituted phenylethanols have been shown to exert a multitude of biological effects. The following sections will explore the most significant of these activities and the current understanding of their molecular mechanisms.

Antimicrobial Activity

A significant body of research has demonstrated the antimicrobial properties of substituted phenylethanols against a range of pathogenic bacteria and fungi.[1] The primary mechanism of action is believed to be the disruption of microbial cell membranes.[1] The lipophilic nature of the phenyl ring allows these compounds to intercalate into the lipid bilayer, altering membrane fluidity and permeability, which ultimately leads to cell lysis.[1]

The specific substitutions on the phenyl ring play a crucial role in determining the antimicrobial potency. For instance, the presence of hydroxyl groups can enhance activity, while other modifications can modulate the compound's hydrophobicity and its ability to interact with the cell membrane.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Substituted Phenylethanols

CompoundMicroorganismMIC (µg/mL)Reference
2-PhenylethanolEscherichia coli>1000[1]
Phenylacetic acidEscherichia coli500-1000[1]
Phenyllactic acidEscherichia coli250-500[1]
Methyl phenylacetateEscherichia coli125-250[1]
Antioxidant Activity

Many substituted phenylethanols, particularly those with hydroxyl groups on the phenyl ring like hydroxytyrosol, are potent antioxidants. Their antioxidant capacity is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals, thereby neutralizing their damaging effects.[5] The presence of a catechol (ortho-dihydroxy) moiety, as seen in hydroxytyrosol, significantly enhances this radical scavenging activity.

The antioxidant activity of these compounds is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cardiovascular and neurodegenerative disorders.

Table 2: Antioxidant Activity (IC50 values) of Selected Phenylethanols

CompoundAssayIC50 (µg/mL)Reference
ProanthocyanidinsDPPH radical scavenging11.02 ± 0.60[6]
ProanthocyanidinsSuperoxide radical scavenging26.11 ± 0.72[6]
Anti-inflammatory Activity

Substituted phenylethanols have demonstrated significant anti-inflammatory effects through various mechanisms. One key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][8] By inhibiting COX-2, these compounds can effectively reduce inflammation.

Another important anti-inflammatory mechanism is the scavenging of nitric oxide (NO), a signaling molecule that can contribute to inflammation at high concentrations. Several phenylethanol derivatives have been shown to be effective NO scavengers. Furthermore, some compounds can modulate the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, from immune cells stimulated by lipopolysaccharide (LPS).[9][10]

Table 3: Anti-inflammatory Activity (IC50 values) of Selected Compounds

CompoundAssayIC50 (µM)Reference
Diorganotin(IV) chelate 9Protein denaturation7.12 ± 0.053[11]
Diorganotin(IV) chelate 10Protein denaturation7.62 ± 0.062[11]
2,6-bisbenzylidenecyclohexanone 8NO inhibition in RAW 264.7 cells6.68[12]
2,6-bisbenzylidenecyclohexanone 9NO inhibition in RAW 264.7 cells6.68[12]
2,6-bisbenzylidenecyclohexanone 11aNO inhibition in RAW 264.7 cells6.68[12]
Anticancer Activity

The anticancer potential of substituted phenylethanols, particularly phenylethanoid glycosides, is an active area of research. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[13] The proposed mechanisms of action are multifaceted and include the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2]

Furthermore, some phenylethanoid glycosides can inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell invasion and metastasis.[2] The structure of the phenylethanol derivative significantly influences its anticancer activity, with the type and position of substituents on the aromatic ring and the nature of the glycosidic linkage being critical determinants.[14]

Table 4: Cytotoxic Activity (IC50 values) of Acteoside and Plantamajoside

CompoundCell LineIncubation TimeIC50 (µM)Reference
ActeosideMCF-748h154.2[13]
ActeosideMCF-772h113.1[13]
PlantamajosideMCF-772h170.8[13]
ActeosideOVCAR-372h162.8[13]
PlantamajosideOVCAR-372h138.9[13]
Antidiabetic Activity

Certain substituted phenylethanols, notably hydroxytyrosol and oleuropein, have shown promise in the management of diabetes. Their antidiabetic effects are attributed to several mechanisms, including the potentiation of glucose-induced insulin release and increased peripheral uptake of glucose.[10] Hydroxytyrosol, for instance, is believed to enhance insulin signaling and may act as a hypoglycemic agent by promoting the synthesis of liver glycogen.[10][15] Oleuropein and hydroxytyrosol have also been shown to reduce blood sugar by decreasing glucose production in the liver and reducing glucose absorption.[15] Clinical trials have suggested that supplementation with oleuropein, hydroxytyrosol, and tyrosol may beneficially impact cardiometabolic parameters, including reducing total cholesterol, triacylglycerol, and insulin levels.[4]

Structure-Activity Relationships (SAR)

The biological activity of substituted phenylethanols is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Key Structural Features Influencing Activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl ring are critical for antioxidant and anticancer activities. The presence of a catechol moiety generally enhances these properties.[14]

  • Other Substituents: The nature of other substituents (e.g., methoxy, halogen) and their position on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets and its overall activity profile. For example, electron-donating groups like methoxy can enhance antimigration effects in cancer cells.[16]

  • Glycosidic Linkages: In phenylethanoid glycosides, the type of sugar moiety, its point of attachment, and the nature of the glycosidic bond all contribute to the compound's biological activity and pharmacokinetic properties.[2]

Experimental Protocols for Biological Activity Assessment

The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of substituted phenylethanols.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compounds: Prepare a stock solution of the substituted phenylethanol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Preparation of Test Compounds: Prepare various concentrations of the substituted phenylethanol in methanol.

  • Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Protocol:

  • Preparation of Reagents: Prepare solutions of sodium nitroprusside and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Preparation of Test Compounds: Prepare various concentrations of the substituted phenylethanol.

  • Reaction: Mix the test compound with the sodium nitroprusside solution and incubate at room temperature under illumination for a specific time (e.g., 150 minutes).

  • Measurement: Add Griess reagent to the mixture and measure the absorbance at a specific wavelength (e.g., 546 nm). The decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.

  • Calculation: Calculate the percentage of NO scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: LPS-Induced Cytokine Release Assay

This cell-based assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the substituted phenylethanol for a specific time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collection of Supernatant: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

  • Analysis: Determine the inhibitory effect of the compound on cytokine release compared to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the substituted phenylethanol for a specified time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.[18][19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18][19]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Synthesis of Substituted Phenylethanols

The synthesis of substituted phenylethanols is a key aspect of drug development, allowing for the creation of novel derivatives with improved activity and pharmacokinetic properties. Several synthetic routes have been developed.

A common approach involves the reduction of the corresponding substituted phenylacetic acids or their esters. For example, hydroxytyrosol can be synthesized by the reduction of 3,4-dihydroxyphenylacetic acid using a reducing agent like lithium aluminum hydride (LiAlH4).[20]

Another strategy is the convergent synthesis, where different fragments of the molecule are prepared separately and then joined together. For instance, 2-phenylethanol can be synthesized by reacting phenylmagnesium bromide with 1,2-dibromoethane.[21] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Diagram 1: Synthesis of Hydroxytyrosol

cluster_0 Synthesis of Hydroxytyrosol Start 3,4-Dihydroxyphenylacetic acid Product Hydroxytyrosol Start->Product Reduction Reagent LiAlH4, THF

Caption: A simplified schematic for the synthesis of hydroxytyrosol via reduction.

Clinical Relevance and Future Perspectives

Several substituted phenylethanols, particularly those found in olive oil like hydroxytyrosol, tyrosol, and oleuropein, have been the subject of clinical investigations for their potential health benefits.[4] Clinical trials have explored their effects on cardiovascular health, demonstrating their ability to reduce blood pressure and improve lipid profiles.[2][4] A meta-analysis of fourteen human intervention studies with 594 participants showed that supplementation with oleuropein, hydroxytyrosol, and tyrosol significantly reduced total cholesterol, triacylglycerol, and insulin levels.[4]

Ongoing and future research will likely focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more targeted therapies.

  • Optimizing structure-activity relationships: The synthesis and screening of new derivatives with improved potency, selectivity, and pharmacokinetic properties will continue to be a major focus.

  • Conducting more extensive clinical trials: Rigorous clinical trials are needed to validate the therapeutic efficacy of promising substituted phenylethanols for various diseases and to establish safe and effective dosages.

  • Exploring synergistic effects: Investigating the potential synergistic effects of combining different substituted phenylethanols or using them in combination with existing drugs could lead to more effective treatment strategies.

The versatile biological activities and favorable safety profiles of many substituted phenylethanols make them highly promising candidates for the development of new pharmaceuticals and nutraceuticals. This guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of compounds.

References

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Foundational

A Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)-1-phenylethanol

This technical guide provides an in-depth analysis of the expected spectroscopic data for the tertiary alcohol 1-(4-Methoxyphenyl)-1-phenylethanol. As a compound of interest in synthetic chemistry and drug development, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the tertiary alcohol 1-(4-Methoxyphenyl)-1-phenylethanol. As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount for its unambiguous identification and quality control. This document will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the target molecule.

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of 1-(4-Methoxyphenyl)-1-phenylethanol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-(4-Methoxyphenyl)-1-phenylethanol.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of the title compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)-1-phenylethanol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are based on the analysis of similar compounds such as 1-phenylethanol and 1-(4-methoxyphenyl)ethanol.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
-OH~2.0-3.0Singlet (broad)1HThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and does not couple with neighboring protons.
-CH₃ (Ethanol)~1.9Singlet3HThis methyl group is attached to a quaternary carbon and will therefore appear as a singlet. The deshielding effect of the adjacent oxygen and aromatic rings will shift it downfield compared to a typical aliphatic methyl group.
-OCH₃~3.8Singlet3HThe methyl protons of the methoxy group are deshielded by the attached oxygen atom, resulting in a characteristic singlet around 3.8 ppm.
Aromatic Protons (4-Methoxyphenyl)~6.8-6.9 and ~7.2-7.3Doublet2H and 2HThe 4-methoxyphenyl group will give rise to a classic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating methoxy group will be more shielded and appear upfield (~6.8-6.9 ppm), while the protons meta to the methoxy group will be further downfield (~7.2-7.3 ppm).
Aromatic Protons (Phenyl)~7.2-7.4Multiplet5HThe five protons of the unsubstituted phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
-C H₃ (Ethanol)~30The methyl carbon is in a typical aliphatic region but is slightly deshielded by the adjacent quaternary carbon and oxygen.
-OC H₃~55The methoxy carbon is deshielded by the electronegative oxygen atom.
-C -OH (Quaternary)~76The carbinol carbon is significantly deshielded due to the attached oxygen and two aromatic rings.
Aromatic C -H (4-Methoxyphenyl)~113 and ~127The carbons ortho to the methoxy group are shielded and appear upfield (~113 ppm), while the meta carbons are further downfield (~127 ppm).
Aromatic C -OCH₃~159The carbon bearing the methoxy group is strongly deshielded by the oxygen.
Aromatic Quaternary C (4-Methoxyphenyl)~138The ipso-carbon attached to the carbinol center.
Aromatic C -H (Phenyl)~125, ~127, ~128The ortho, meta, and para carbons of the phenyl ring will have distinct chemical shifts, though they may overlap.
Aromatic Quaternary C (Phenyl)~146The ipso-carbon of the phenyl ring attached to the carbinol center.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum is a plot of the vibrational modes of the molecule as a function of frequency.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected. The sample is then placed on the ATR crystal or prepared as a film/pellet, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of 1-(4-Methoxyphenyl)-1-phenylethanol will be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds, as well as the aromatic rings.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Interpretation
O-H Stretch3600-3200Strong, BroadThis broad absorption is characteristic of the stretching vibration of the hydroxyl group in an alcohol and is a key indicator of its presence.[1]
C-H Stretch (Aromatic)3100-3000MediumThese absorptions are due to the C-H stretching vibrations of the two aromatic rings.
C-H Stretch (Aliphatic)3000-2850MediumThese peaks correspond to the C-H stretching vibrations of the methyl groups.
C=C Stretch (Aromatic)1610-1580, 1500-1400Medium to StrongThese characteristic absorptions arise from the carbon-carbon stretching vibrations within the aromatic rings.
C-O Stretch (Alcohol)1200-1050StrongA strong band in this region is indicative of the C-O stretching vibration of the tertiary alcohol.
C-O Stretch (Ether)~1250 (asymmetric), ~1040 (symmetric)StrongThe asymmetric and symmetric stretching vibrations of the aryl ether linkage of the methoxy group will produce strong absorptions.
C-H Bending (Aromatic)900-675Medium to StrongThe out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization method that could also be employed.

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities prior to analysis.

  • Data Acquisition: The instrument is set to scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Predicted MS Data and Interpretation

The molecular weight of 1-(4-Methoxyphenyl)-1-phenylethanol (C₁₅H₁₆O₂) is 228.29 g/mol .[2]

m/z Proposed Fragment Interpretation
228[M]⁺The molecular ion peak. Its presence and intensity will depend on the stability of the molecule under the ionization conditions.
213[M - CH₃]⁺Loss of a methyl group from the molecular ion is a very common fragmentation pathway for tertiary alcohols, leading to a stable oxonium ion. This is expected to be a prominent peak.
135[CH₃OC₆H₄CO]⁺Cleavage of the bond between the carbinol carbon and the phenyl ring, followed by rearrangement, can lead to the formation of the stable p-methoxybenzoyl cation.
105[C₆H₅CO]⁺Cleavage of the bond between the carbinol carbon and the 4-methoxyphenyl ring can result in the benzoyl cation.
77[C₆H₅]⁺The phenyl cation, resulting from the loss of CO from the benzoyl cation.

G M [M]⁺˙ m/z = 228 M_minus_CH3 [M - CH₃]⁺ m/z = 213 M->M_minus_CH3 - •CH₃ p_methoxybenzoyl [CH₃OC₆H₄CO]⁺ m/z = 135 M->p_methoxybenzoyl - •C₆H₅ benzoyl [C₆H₅CO]⁺ m/z = 105 M->benzoyl - •C₆H₄OCH₃ phenyl [C₆H₅]⁺ m/z = 77 benzoyl->phenyl - CO

Caption: Predicted key fragmentation pathways for 1-(4-Methoxyphenyl)-1-phenylethanol in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and self-validating system for the structural confirmation of 1-(4-Methoxyphenyl)-1-phenylethanol. By understanding the fundamental principles of each spectroscopic technique and leveraging data from closely related analogs, researchers and drug development professionals can confidently identify and characterize this important molecule. The predicted data presented in this guide serves as a benchmark for the quality control and structural verification of 1-(4-Methoxyphenyl)-1-phenylethanol in a research and development setting.

References

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 1-(4-Methoxyphenyl)-1-phenylethanol using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structures. This application note provides a detailed guide to the analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structures. This application note provides a detailed guide to the analysis of the ¹H and ¹³C NMR spectra of 1-(4-Methoxyphenyl)-1-phenylethanol, a tertiary alcohol of interest in organic synthesis and medicinal chemistry. We will explore the theoretical underpinnings of chemical shifts and spin-spin coupling, present a comprehensive protocol for sample preparation and data acquisition, and conduct a thorough, peak-by-peak assignment of the ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for routine structural characterization.

Introduction to the Structural Analysis of 1-(4-Methoxyphenyl)-1-phenylethanol

1-(4-Methoxyphenyl)-1-phenylethanol possesses a unique asymmetric structure with distinct electronic environments that are well-resolved by high-field NMR. The molecule contains a chiral quaternary carbon, a phenyl group, a p-substituted methoxyphenyl group, a hydroxyl group, and a methyl group. Each of these functionalities imparts characteristic signals in the ¹H and ¹³C NMR spectra, allowing for a complete structural confirmation. Understanding the principles of NMR and their application to this specific molecule provides a framework for the analysis of other complex small molecules.

The structural features to be identified are:

  • Aromatic Protons: Signals from the monosubstituted phenyl ring and the 1,4-disubstituted methoxyphenyl ring.

  • Aliphatic Protons: Resonances from the methyl group.

  • Hydroxyl Proton: A typically broad singlet whose chemical shift is concentration and solvent dependent.

  • Methoxy Protons: A sharp singlet corresponding to the -OCH₃ group.

  • Quaternary Carbon: The non-protonated carbon atom C1.

  • Aromatic Carbons: Signals corresponding to the carbon atoms of both aromatic rings.

  • Aliphatic Carbon: The resonance of the methyl carbon.

  • Methoxy Carbon: The signal from the carbon of the -OCH₃ group.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is a validated method for small organic molecules like 1-(4-Methoxyphenyl)-1-phenylethanol.

  • Material Weighing: Accurately weigh 10-20 mg of the purified solid 1-(4-Methoxyphenyl)-1-phenylethanol for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single residual proton peak at approximately 7.26 ppm.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[1]

  • Vortexing: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2] Most high-quality deuterated solvents already contain TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 90°

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz

    • Solvent: CDCl₃

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Spectral Width: 0 to 220 ppm

Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR data for 1-(4-Methoxyphenyl)-1-phenylethanol.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment Prep Sample Preparation Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc_H1 ¹H Data Processing (FT, Phasing, Baseline Correction) Acq_H1->Proc_H1 Proc_C13 ¹³C Data Processing (FT, Phasing, Baseline Correction) Acq_C13->Proc_C13 Assign_H1 ¹H Spectrum Analysis: - Chemical Shift - Integration - Multiplicity Proc_H1->Assign_H1 Assign_C13 ¹³C Spectrum Analysis: - Chemical Shift Proc_C13->Assign_C13 Correlation Structure Correlation & Peak Assignment Assign_H1->Correlation Assign_C13->Correlation Final_Structure Final Structure Confirmation Correlation->Final_Structure

Caption: Workflow from sample preparation to final structure confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)-1-phenylethanol is expected to show distinct signals for each type of proton. The chemical shifts are influenced by the electronic environment, with aromatic protons appearing downfield due to the ring current effect.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for 1-(4-Methoxyphenyl)-1-phenylethanol in CDCl₃. These predictions are based on the analysis of structurally similar compounds.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 7.45 - 7.25Multiplet5HProtons of the phenyl ring (H-2', H-3', H-4', H-5', H-6')
2~ 7.20Doublet2HProtons ortho to the quaternary carbon on the methoxyphenyl ring (H-2, H-6)
3~ 6.85Doublet2HProtons meta to the quaternary carbon on the methoxyphenyl ring (H-3, H-5)
4~ 3.80Singlet3HMethoxy group protons (-OCH₃)
5~ 2.20Singlet1HHydroxyl proton (-OH)
6~ 1.90Singlet3HMethyl group protons (-CH₃)
Rationale for Assignments
  • Aromatic Protons (Signals 1, 2, and 3): The five protons of the unsubstituted phenyl ring will appear as a complex multiplet between 7.25 and 7.45 ppm. The protons on the methoxyphenyl ring are split into two distinct doublets due to the symmetry of the 1,4-substitution. The protons ortho to the electron-donating methoxy group (H-3, H-5) are shielded and appear upfield (~6.85 ppm), while those ortho to the quaternary carbon (H-2, H-6) are slightly deshielded and appear further downfield (~7.20 ppm).

  • Methoxy Protons (Signal 4): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at approximately 3.80 ppm.

  • Hydroxyl Proton (Signal 5): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable depending on concentration, temperature, and solvent. It is expected around 2.20 ppm.

  • Methyl Protons (Signal 6): The three protons of the methyl group attached to the chiral center are equivalent and do not have any adjacent protons to couple with, thus they appear as a singlet around 1.90 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR data for 1-(4-Methoxyphenyl)-1-phenylethanol in CDCl₃.

Chemical Shift (δ, ppm) Assignment
~ 158.5C-4 (Carbon bearing the methoxy group)
~ 147.0C-1' (Quaternary carbon of the phenyl ring)
~ 139.0C-1 (Quaternary carbon of the methoxyphenyl ring)
~ 128.0C-3', C-5' (meta-Carbons of the phenyl ring)
~ 127.0C-2, C-6 (ortho-Carbons of the methoxyphenyl ring)
~ 126.5C-4' (para-Carbon of the phenyl ring)
~ 125.0C-2', C-6' (ortho-Carbons of the phenyl ring)
~ 113.5C-3, C-5 (meta-Carbons of the methoxyphenyl ring)
~ 76.0C-α (Tertiary alcohol carbon)
~ 55.2-OCH₃ (Methoxy carbon)
~ 31.0-CH₃ (Methyl carbon)
Rationale for Assignments
  • Aromatic Carbons: The carbon attached to the oxygen of the methoxy group (C-4) is the most deshielded aromatic carbon, appearing around 158.5 ppm. The quaternary carbons of the aromatic rings (C-1' and C-1) appear in the 139-147 ppm range. The protonated aromatic carbons resonate between 113 and 128 ppm, with those on the electron-rich methoxyphenyl ring generally appearing at slightly lower chemical shifts compared to the phenyl ring carbons.

  • Quaternary Alcohol Carbon (C-α): The carbon atom of the tertiary alcohol is expected around 76.0 ppm.

  • Methoxy Carbon: The carbon of the methoxy group typically resonates around 55.2 ppm.

  • Methyl Carbon: The aliphatic methyl carbon is the most shielded carbon, appearing at the highest field (lowest ppm) around 31.0 ppm.

Structural Representation for NMR Assignment

The following diagram illustrates the structure of 1-(4-Methoxyphenyl)-1-phenylethanol with atom numbering for clarity in NMR assignments.

Molecule_Structure cluster_molecule 1-(4-Methoxyphenyl)-1-phenylethanol C_alpha C_Me CH₃ C_alpha->C_Me OH OH C_alpha->OH C1_prime C1' C_alpha->C1_prime C1 C1 C_alpha->C1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O_Me O C4->O_Me C6 C6 C5->C6 C6->C1 Me_group CH₃ O_Me->Me_group

Caption: Structure of 1-(4-Methoxyphenyl)-1-phenylethanol with atom numbering.

Conclusion

This application note has detailed the comprehensive ¹H and ¹³C NMR analysis of 1-(4-Methoxyphenyl)-1-phenylethanol. By following the provided protocols for sample preparation and data acquisition, and by applying the principles of chemical shift and coupling constant analysis, researchers can confidently verify the structure of this and other related small molecules. The predicted spectral data and their assignments, based on established NMR principles and comparison with analogous structures, provide a robust framework for the interpretation of experimentally obtained spectra.

References

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • ATB (Automated Topology Builder). * (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine*. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Application

Application Note: 1-(4-Methoxyphenyl)-1-phenylethanol as a Robust Chiral Auxiliary for Asymmetric Synthesis

Abstract: This document provides a detailed guide for researchers, chemists, and professionals in drug development on the application of 1-(4-Methoxyphenyl)-1-phenylethanol as a highly effective chiral auxiliary. We will...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, chemists, and professionals in drug development on the application of 1-(4-Methoxyphenyl)-1-phenylethanol as a highly effective chiral auxiliary. We will explore its synthesis, resolution, and utility in directing stereoselective transformations, particularly in the formation of carbon-carbon bonds. The protocols herein are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure reproducibility and high diastereoselectivity.

Introduction: The Principle of Auxiliary-Mediated Stereocontrol

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the creation of chiral molecules for pharmaceuticals and fine chemicals.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. An effective auxiliary must exert a strong stereochemical influence, be readily available in both enantiomeric forms, attach and detach under mild conditions without affecting the newly created stereocenter, and be crystalline to facilitate purification of diastereomeric intermediates.

1-(4-Methoxyphenyl)-1-phenylethanol emerges as a compelling choice for a chiral auxiliary due to its distinct structural features. The tertiary alcohol contains two bulky aromatic groups—a phenyl and a p-methoxyphenyl ring—which create a well-defined and sterically demanding chiral environment. This steric hindrance is the primary mechanism for inducing facial selectivity in reactions at a prochiral center.[2][3] Furthermore, the electronic nature of the p-methoxyphenyl group facilitates specific cleavage conditions, adding to its versatility.

Synthesis and Optical Resolution of the Auxiliary

The preparation of the chiral auxiliary begins with the synthesis of the racemic alcohol, followed by a crucial resolution step to separate the enantiomers.

Synthesis of Racemic 1-(4-Methoxyphenyl)-1-phenylethanol

The most direct route to the racemic alcohol is the Grignard reaction between 4-methoxyacetophenone and phenylmagnesium bromide.

Protocol 1: Grignard Synthesis of Racemic Auxiliary

  • Reagents & Setup:

    • Magnesium turnings (1.2 eq)

    • Bromobenzene (1.2 eq)

    • Anhydrous diethyl ether or THF

    • 4-Methoxyacetophenone (1.0 eq)

    • Anhydrous conditions (flame-dried glassware, inert atmosphere)

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous ether to magnesium turnings.

    • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

    • Slowly add a solution of 4-methoxyacetophenone in anhydrous ether to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield racemic 1-(4-Methoxyphenyl)-1-phenylethanol.

Enzymatic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating the enantiomers of an alcohol.[4][5] Lipases are commonly used to selectively acylate one enantiomer, allowing for the easy separation of the resulting ester from the unreacted alcohol.[6]

Protocol 2: Lipase-Catalyzed Kinetic Resolution

  • Reagents & Setup:

    • Racemic 1-(4-Methoxyphenyl)-1-phenylethanol (1.0 eq)

    • Vinyl acetate (0.6 eq) as the acyl donor

    • Immobilized lipase (e.g., Novozym 435)

    • Anhydrous, non-polar solvent (e.g., hexane or toluene)

  • Procedure:

    • Dissolve the racemic alcohol in the chosen solvent.

    • Add the immobilized lipase and vinyl acetate.[4]

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

    • Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess (ee) for both the ester and the remaining alcohol.

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate.

    • Separate the acylated enantiomer (ester) from the unreacted alcohol enantiomer using column chromatography.

    • Hydrolyze the separated ester (e.g., using NaOH or KOH in methanol) to obtain the other enantiomer of the alcohol.

Application in Asymmetric Alkylation

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of carboxylic acid derivatives. The substrate is first converted to an ester with the chiral auxiliary. Deprotonation forms a rigid, chelated enolate, where the bulky groups of the auxiliary effectively shield one face from the incoming electrophile.[3][7]

Mechanism of Stereocontrol

Upon treatment with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), the ester forms a (Z)-enolate. The lithium cation is believed to chelate to both the enolate oxygen and the ether oxygen of the methoxyphenyl group, creating a rigid bicyclic structure. In this conformation, the phenyl group projects outwards, blocking the si-face (for the (R)-auxiliary) of the enolate. Consequently, the electrophile can only approach from the less hindered re-face, leading to a high degree of diastereoselectivity.[3]

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Protocol 3: Diastereoselective Alkylation of an Auxiliary Ester
  • Esterification:

    • React the desired carboxylic acid (e.g., propanoic acid) with the enantiopure auxiliary alcohol under standard conditions (e.g., DCC/DMAP or conversion to the acid chloride followed by reaction with the alcohol). Purify the resulting ester.

  • Alkylation:

    • Reagents & Setup:

      • Auxiliary ester (1.0 eq)

      • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

      • Alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 eq)

      • Anhydrous THF, cooled to -78 °C

      • Inert atmosphere (Argon or Nitrogen)

    • Procedure:

      • Dissolve the auxiliary ester in anhydrous THF and cool the solution to -78 °C.

      • Slowly add the LDA solution dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

      • Add the alkylating agent dropwise.

      • Maintain the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

      • Quench the reaction with saturated aqueous ammonium chloride.

      • Warm to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.

Electrophile (E+)SolventBaseTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl BromideTHFLDA-7885-95>95:5
Allyl IodideTHFLDA-7880-90>95:5
Methyl IodideTHFNaHMDS-7875-85>90:10

Table 1: Representative results for the asymmetric alkylation of the propionate ester of (R)-1-(4-Methoxyphenyl)-1-phenylethanol.

Application in Asymmetric Aldol Reactions

The auxiliary can also be used to control stereochemistry in aldol reactions, a cornerstone of C-C bond formation.[8] The Mukaiyama aldol reaction, which utilizes a silyl enol ether, is particularly well-suited for this auxiliary.[9][10][11]

Protocol 4: Asymmetric Mukaiyama Aldol Reaction
  • Silyl Ketene Acetal Formation:

    • The ester of the chiral auxiliary is converted to the corresponding silyl ketene acetal.

    • Treat the ester with LDA at -78 °C as in the alkylation protocol, then quench the enolate with a silylating agent like tert-Butyldimethylsilyl chloride (TBSCl).

  • Aldol Addition:

    • Reagents & Setup:

      • Silyl ketene acetal (1.1 eq)

      • Aldehyde (e.g., isobutyraldehyde) (1.0 eq)

      • Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) (1.1 eq)

      • Anhydrous dichloromethane (DCM)

      • Inert atmosphere, -78 °C

    • Procedure:

      • Dissolve the aldehyde in anhydrous DCM and cool to -78 °C.

      • Add the Lewis acid catalyst and stir for 15 minutes.

      • Slowly add a solution of the silyl ketene acetal in DCM.

      • Stir at -78 °C for 1-3 hours.

      • Quench the reaction with a saturated aqueous solution of NaHCO₃.

      • Perform an aqueous workup as described previously.

      • Purify the product by column chromatography. High diastereoselectivity for the syn or anti aldol adduct is typically observed, depending on the enolate geometry and Lewis acid.[12]

aldol_mechanism cluster_workflow Asymmetric Aldol Reaction Workflow A Chiral Auxiliary Ester B Formation of Silyl Ketene Acetal A->B 1. Base 2. R3SiCl D Diastereoselective C-C Bond Formation B->D Nucleophilic Attack C Aldehyde + Lewis Acid Activation C->D E Aldol Adduct D->E F Auxiliary Cleavage E->F Oxidative/Reductive Cleavage G Chiral β-Hydroxy Acid F->G

Caption: Experimental workflow for the Mukaiyama aldol reaction.

Cleavage and Recovery of the Auxiliary

A key advantage of the p-methoxyphenyl group is its susceptibility to oxidative cleavage under conditions that leave many other functional groups intact. This allows for mild removal of the auxiliary.

Protocol 5: Oxidative Cleavage
  • Reagents & Setup:

    • Diastereomerically pure substrate (1.0 eq)

    • Ceric Ammonium Nitrate (CAN) (2.5 eq)

    • Acetonitrile/Water (e.g., 3:1 mixture)

    • Room temperature

  • Procedure:

    • Dissolve the substrate in the acetonitrile/water solvent system.

    • Add the CAN in portions over 10-15 minutes. The solution will typically turn dark.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM.

    • The aqueous layer will contain the cleaved auxiliary byproducts, while the desired chiral acid (or corresponding ester/lactone) will be in the organic layer.

    • Isolate the desired product after standard workup and purification.

Other cleavage methods include reductive cleavage (e.g., using dissolving metal reduction) to yield the corresponding alcohol, or simple hydrolysis for esters, although this can be sterically hindered.

Conclusion

1-(4-Methoxyphenyl)-1-phenylethanol serves as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its bulky, well-defined structure provides excellent facial shielding for a range of transformations, including alkylations and aldol reactions, consistently affording high diastereoselectivities. The ability to synthesize and resolve it efficiently, coupled with mild cleavage conditions for its removal, makes it a valuable tool for academic and industrial chemists engaged in the stereocontrolled synthesis of complex molecules.

References

  • Ingersoll, A. W. (1937). 1-Phenylethylamine. Organic Syntheses, 17, 80. [Link]

  • Juaristi, E., & Escalante, J. (2010). 1-Phenylethylamine. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Anderson, E. M., & Brown, J. M. (2009). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 86(7), 849. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemic 1-phenylethanol. Chirality, 16(2), 75-81. [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]

  • Cattaneo, V., Oldrini, D., et al. (2016). Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. Organic Chemistry Frontiers, 3, 753-758. [Link]

  • Boeckman, R. K., Jr., Pero, J. E., & Boehmler, D. J. (2006). Toward the development of a general chiral auxiliary. Enantioselective alkylation and a new catalytic asymmetric addition of silyloxyfurans: application to a total synthesis of (-)-rasfonin. Journal of the American Chemical Society, 128(34), 11032–11033. [Link]

Sources

Method

The Fulcrum of Asymmetry: A Guide to the Catalytic Applications of Chiral Tertiary Alcohols

Introduction: The Unique Stereoelectronic Profile of Chiral Tertiary Alcohols In the landscape of asymmetric catalysis, the molecular architecture of a catalyst or ligand is paramount in dictating the stereochemical outc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Stereoelectronic Profile of Chiral Tertiary Alcohols

In the landscape of asymmetric catalysis, the molecular architecture of a catalyst or ligand is paramount in dictating the stereochemical outcome of a reaction. Chiral tertiary alcohols, a class of compounds characterized by a hydroxyl-bearing stereogenic carbon atom bonded to three other carbon substituents, have emerged as remarkably effective tools for inducing enantioselectivity. Their utility stems from a unique combination of steric bulk and electronic properties. The sterically demanding nature of the tertiary carbinol center creates a well-defined chiral pocket, while the hydroxyl group provides a crucial site for hydrogen bonding or coordination to a metal center. This dual functionality allows these molecules to act as powerful bifunctional catalysts or as directing groups in a variety of asymmetric transformations, making them invaluable assets in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.[1][2]

This technical guide provides an in-depth exploration of the catalytic applications of chiral tertiary alcohols, offering detailed protocols, mechanistic insights, and quantitative data for key transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of these versatile chiral auxiliaries.

I. Chiral Tertiary Alcohols as Organocatalysts: Harnessing Non-Covalent Interactions

Chiral tertiary alcohols, particularly those incorporating an amino group (chiral amino alcohols), are highly effective organocatalysts, capable of activating substrates through a network of non-covalent interactions, primarily hydrogen bonding.[1] This mode of catalysis mimics enzymatic systems, offering a green and metal-free alternative for stereoselective bond formation.

A. The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction for the synthesis of β-nitro alcohols, which are versatile precursors to β-amino alcohols and other valuable building blocks.[3] Chiral tertiary amino alcohols, especially those derived from Cinchona alkaloids, have proven to be exceptional catalysts for the enantioselective variant of this reaction.

Mechanistic Rationale: Bifunctional Activation

The catalytic prowess of cinchona alkaloid-derived tertiary alcohols in the Henry reaction lies in their bifunctional nature. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nitroalkane to generate a nitronate intermediate. Simultaneously, the hydroxyl group at the C9 position acts as a Brønsted acid, activating the carbonyl electrophile through hydrogen bonding. This dual activation brings the reacting partners into close proximity within a chiral environment, leading to a highly organized transition state that dictates the facial selectivity of the nucleophilic attack.[4][5]

Henry_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Amino Alcohol Catalyst Nitronate Nitronate Intermediate Catalyst->Nitronate Deprotonation (Base) TS Organized Transition State Catalyst->TS H-Bonding (Acid) Nitroalkane R-NO2 Nitroalkane->Nitronate Aldehyde R'-CHO Aldehyde->TS Nitronate->TS Nucleophilic Attack Product β-Nitro Alcohol (Chiral) TS->Product Product->Catalyst Catalyst Regeneration

Caption: Bifunctional activation in the Cinchona alkaloid-catalyzed asymmetric Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane

This protocol is adapted from studies on copper-catalyzed asymmetric Henry reactions using chiral bis(β-amino alcohol) ligands, which operate on a similar principle of bifunctional activation.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Nitromethane (5.0 mmol)

  • Chiral tertiary amino alcohol catalyst (e.g., a cupreine derivative or a custom-synthesized amino alcohol) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chiral tertiary amino alcohol catalyst (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir until the catalyst is fully dissolved.

  • Add the aromatic aldehyde (1.0 mmol) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).

  • Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched β-nitro alcohol.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data:

EntryAldehydeCatalystTemp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeCupreine derivative-20249295
24-NitrobenzaldehydeCupreine derivative-20189598
34-MethoxybenzaldehydeCupreine derivative-20368892
42-NaphthaldehydeCupreine derivative-20249096

Note: Data is representative and may vary based on the specific catalyst and reaction conditions.

B. The Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that forms a β-amino carbonyl compound. Chiral tertiary amino alcohols, particularly those with a thiourea moiety, have been successfully employed as bifunctional organocatalysts in the asymmetric Mannich reaction.[1][3]

Mechanistic Rationale: Cooperative Hydrogen Bonding

In a similar fashion to the Henry reaction, these catalysts operate through a dual activation mechanism. The tertiary amine moiety of the catalyst deprotonates the carbonyl compound to form a nucleophilic enolate. Simultaneously, the thiourea group activates the electrophilic imine (formed in situ from the aldehyde and amine) through a network of hydrogen bonds. This cooperative activation organizes the transition state, leading to high levels of stereocontrol.[1]

II. Chiral Tertiary Alcohols as Ligands in Asymmetric Metal Catalysis

The hydroxyl group of chiral tertiary alcohols serves as an excellent coordination site for metal ions. When complexed with a metal, the chiral backbone of the alcohol creates a stereochemically defined environment around the metal center, enabling enantioselective transformations. A prominent class of such ligands are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).[6]

A. TADDOL-Mediated Asymmetric Addition of Organozinc Reagents to Ketones

The addition of organometallic reagents to ketones is a fundamental method for synthesizing chiral tertiary alcohols. TADDOLs, in combination with titanium or zinc, form chiral Lewis acid complexes that catalyze the enantioselective addition of organozinc reagents to ketones with high efficiency.[6]

Mechanistic Rationale: Chiral Lewis Acid Catalysis

The TADDOL ligand coordinates to the metal center (e.g., Ti(IV) or Zn(II)), forming a chiral Lewis acid complex. This complex then coordinates to the carbonyl oxygen of the ketone, activating it towards nucleophilic attack. The bulky aryl groups of the TADDOL ligand create a chiral pocket that directs the approach of the organozinc reagent to one of the two enantiotopic faces of the ketone, resulting in the preferential formation of one enantiomer of the tertiary alcohol product.[6]

TADDOL_Mechanism cluster_1 Catalytic Cycle TADDOL_Metal TADDOL-Metal Complex (Chiral Lewis Acid) Activated_Complex Activated Ketone Complex TADDOL_Metal->Activated_Complex Coordination Ketone R-CO-R' Ketone->Activated_Complex Organozinc R''2Zn Organozinc->Activated_Complex Nucleophilic Attack Product_Complex Product-Metal Complex Activated_Complex->Product_Complex Product_Complex->TADDOL_Metal Catalyst Regeneration Product Chiral Tertiary Alcohol Product_Complex->Product Hydrolysis

Caption: TADDOL-mediated asymmetric addition of an organozinc reagent to a ketone.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Acetophenone

This protocol is a general representation based on established procedures for TADDOL-mediated additions.[7]

Materials:

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) (0.05 mmol, 5 mol%)

  • Titanium(IV) isopropoxide (0.05 mmol, 5 mol%)

  • Acetophenone (1.0 mmol)

  • Diethylzinc (1.5 M solution in toluene, 1.2 mL, 1.8 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the TADDOL ligand (0.05 mmol) and anhydrous toluene (3 mL).

  • Add titanium(IV) isopropoxide (0.05 mmol) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.

  • Cool the mixture to -30 °C.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Slowly add the diethylzinc solution (1.2 mL, 1.8 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at -30 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 12-24 hours), quench the reaction by carefully adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Representative Data for TADDOL-Mediated Additions:

EntryKetoneOrganozinc ReagentYield (%)ee (%)
1AcetophenoneDiethylzinc9598
2PropiophenoneDiethylzinc9296
34'-ChloroacetophenoneDiethylzinc9697
4Cyclohexyl methyl ketoneDimethylzinc8590

Note: Data is representative and results can be highly dependent on the specific TADDOL derivative and reaction conditions.

III. Chiral Tertiary Alcohols in Other Asymmetric Transformations

The utility of chiral tertiary alcohols extends beyond the aforementioned examples. They have also been successfully applied in a range of other important asymmetric reactions.

A. Asymmetric Cyanosilylation of Ketones

The enantioselective addition of trimethylsilyl cyanide (TMSCN) to ketones provides chiral cyanohydrins, which are valuable synthetic intermediates. Chiral tertiary alcohol derivatives, often in combination with a Lewis acid, can effectively catalyze this transformation.[8] The mechanism typically involves the chiral alcohol activating the ketone through hydrogen bonding or by forming a chiral Lewis acid complex, while a co-catalyst or the silyl group itself facilitates the delivery of the cyanide nucleophile.[8]

B. Asymmetric Allylation of Ketones

The catalytic asymmetric allylation of ketones to form chiral tertiary homoallylic alcohols is another area where chiral tertiary alcohols and their derivatives, such as chiral phosphoric acids derived from BINOL (a type of chiral diol), have shown great promise.[1] The chiral phosphoric acid acts as a Brønsted acid catalyst, activating both the ketone and the allylating agent through a network of hydrogen bonds in a well-organized transition state.[1]

Conclusion

Chiral tertiary alcohols represent a versatile and powerful class of molecules in the field of asymmetric catalysis. Their unique structural and electronic features enable them to function as highly effective organocatalysts through bifunctional activation or as robust ligands in metal-catalyzed transformations. The ability to fine-tune their steric and electronic properties through synthetic modification allows for the rational design of catalysts for a wide array of stereoselective reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply these remarkable catalysts in their pursuit of complex chiral molecules, driving innovation in drug discovery and development.

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. ResearchGate. [Link]

  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]

  • TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition. [Link]

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research. [Link]

  • Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry. [Link]

  • Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference. Advanced Synthesis & Catalysis. [Link]

  • Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. Arkivoc. [Link]

  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate. [Link]

  • Bifunctional Catalysis by Natural Cinchona Alkaloids: A Mechanism Explained. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Reaction of 4-Methoxyacetophenone and Phenylmagnesium Bromide

Welcome to the technical support center for the Grignard reaction between 4-methoxyacetophenone and phenylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Grignard reaction between 4-methoxyacetophenone and phenylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, focusing on the identification, mitigation, and elimination of common byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Overview of the Core Reaction

The reaction between phenylmagnesium bromide (a Grignard reagent) and 4-methoxyacetophenone is a classic nucleophilic addition to form the tertiary alcohol, 1-(4-methoxyphenyl)-1-phenylethanol. Grignard reagents are potent carbon nucleophiles but are also extremely strong bases, a duality that is the source of several potential side reactions.[1][2] This guide will address the most frequently encountered challenges in this synthesis.

Figure 1: Desired Reaction and Major Byproduct Pathways

G cluster_reagents Starting Materials cluster_grignard Grignard Formation cluster_reaction Reaction with Ketone Br Bromobenzene Grignard Phenylmagnesium Bromide (PhMgBr) Br->Grignard + Mg in Ether/THF Biphenyl Biphenyl (Byproduct 1) Br->Biphenyl + PhMgBr (Wurtz Coupling) Mg Mg Metal Mg->Grignard Ketone 4-Methoxyacetophenone Product 1-(4-methoxyphenyl)-1-phenylethanol (Desired Product) Ketone->Product Enolate Ketone Enolate (Byproduct Pathway 2) Ketone->Enolate Deprotonation (Base Behavior) Reduced 1-(4-methoxyphenyl)ethanol (Byproduct 3) Ketone->Reduced Reduction (Hydride Transfer) Grignard->Biphenyl Grignard->Product 1. Nucleophilic Addition 2. H3O+ Workup Grignard->Enolate Grignard->Reduced

Caption: The central synthetic route and key side reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during this Grignard synthesis in a practical question-and-answer format.

Issue 1: Hydrocarbon Impurities and Low Yield of Grignard Reagent

Q: My crude product is contaminated with a non-polar, yellowish solid, and my overall yield is low. TLC analysis suggests the presence of biphenyl. What happened?

A: This is a classic case of Wurtz-type coupling, which forms biphenyl.

  • Causality & Mechanism: Biphenyl is the primary byproduct formed during the synthesis of phenylmagnesium bromide itself. It arises from a coupling reaction between the already-formed Grignard reagent (PhMgBr) and unreacted bromobenzene starting material.[3][4] This side reaction is particularly favored by high local concentrations of bromobenzene and elevated temperatures.[3] The mechanism can involve radical intermediates.[5]

    Figure 2: Mechanism of Biphenyl Formation

    G Ph-Br Ph-Br Ph-MgBr Ph-MgBr Ph-Br->Ph-MgBr + Mg Ph-Ph Ph-Ph Ph-Br->Ph-Ph Ph-MgBr->Ph-Ph + Ph-Br (Coupling)

    Caption: Wurtz-type coupling leading to biphenyl.

  • Troubleshooting & Prevention:

    • Control the Addition Rate: The most critical factor is the slow, dropwise addition of the bromobenzene solution to the magnesium turnings. This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the Grignard reagent.[4]

    • Temperature Management: The formation of Grignard reagents is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a cooling bath.[3] Avoid aggressive external heating, which accelerates the Wurtz coupling.

    • Magnesium Surface Area: A large, reactive surface area of magnesium is crucial for the rapid formation of the Grignard reagent, which outcompetes the coupling reaction.[4] Use fresh, shiny magnesium turnings and consider gentle crushing in a mortar and pestle (under an inert atmosphere) to expose fresh surfaces.[6]

  • Purification: Biphenyl is significantly less polar than the desired tertiary alcohol. It can often be removed by trituration or washing the crude solid product with a non-polar solvent like petroleum ether or hexanes, in which the alcohol is poorly soluble.[2][3]

Parameter Effect on Biphenyl Formation Recommendation
Temperature Increases significantly with higher temperatures[3]Maintain gentle reflux; use cooling if necessary.
Bromobenzene Conc. Higher concentration favors byproduct formation[3][4]Add bromobenzene solution slowly and dropwise.
Solvent Ethereal solvents (THF, Diethyl Ether) are standard[7]Ensure solvent is rigorously anhydrous.
Issue 2: Recovery of Unreacted Ketone

Q: After workup, I've recovered a large amount of my starting material, 4-methoxyacetophenone. Why didn't the reaction go to completion?

A: This issue points to two primary causes: either your Grignard reagent was quenched before it could react, or it acted as a base instead of a nucleophile.

  • Cause A: Quenched Grignard Reagent

    • Explanation: Grignard reagents are extremely strong bases and will react instantly with any acidic protons, most commonly from water.[8] If your glassware, solvent, or ketone contains even trace amounts of moisture, the phenylmagnesium bromide will be protonated to form benzene (a volatile byproduct you may not isolate) and become inert.[5]

    • Prevention: Rigorous anhydrous conditions are non-negotiable.[2] All glassware must be oven- or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether). The 4-methoxyacetophenone should be anhydrous.

  • Cause B: Enolization of the Ketone

    • Explanation: 4-methoxyacetophenone has acidic α-protons on its methyl group. The Grignard reagent can act as a base, abstracting one of these protons to form a magnesium enolate.[9] This pathway is competitive with the desired nucleophilic addition. After acidic workup, this enolate is simply protonated back to the starting ketone.[9] This side reaction is more prevalent with sterically hindered ketones or Grignard reagents.[9]

    Figure 3: Competing Pathways for the Ketone

    G cluster_add Desired Addition cluster_enol Side Reaction: Enolization Ketone 4-Methoxyacetophenone Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Attack (at Carbonyl Carbon) Enolate Magnesium Enolate Ketone->Enolate Proton Abstraction (at α-Carbon) Grignard PhMgBr Grignard->Alkoxide Grignard->Enolate Product Desired Alcohol Alkoxide->Product H3O+ Workup RecoveredKetone Recovered Ketone Enolate->RecoveredKetone H3O+ Workup

[10] 2. Reverse Addition: In some cases, slowly adding the Grignard reagent to the ketone solution can maintain a low concentration of the base, but this is often less effective for enolization issues.

Issue 3: Presence of a Secondary Alcohol Byproduct

Q: My NMR spectrum shows signals for 1-(4-methoxyphenyl)ethanol in addition to my desired tertiary alcohol. Where did this reduction product come from?

A: Your Grignard reagent has acted as a reducing agent, delivering a hydride to the ketone.

  • Causality & Mechanism: This side reaction occurs when the Grignard reagent has a hydrogen atom on its β-carbon. However, even with phenylmagnesium bromide (which has no β-hydrogens), reduction can occur, though it is less common. More likely, this occurs if you used an alkyl Grignard reagent with β-hydrogens (e.g., isobutylmagnesium bromide) by mistake or as a contaminant. The reaction proceeds through a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction). [9]For aryl Grignards, other more complex single-electron transfer (SET) mechanisms might lead to reduction, especially with sterically hindered ketones. [9]

  • Troubleshooting & Prevention:

    • Verify Reagent Identity: Ensure you are using phenylmagnesium bromide and not an aliphatic Grignard reagent like ethyl- or isopropylmagnesium bromide.

    • Control Temperature: As with enolization, lower temperatures generally disfavor side reactions.

    • Purification: The secondary alcohol byproduct can be difficult to separate from the desired tertiary alcohol due to similar polarities. Careful column chromatography is typically required.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis of Phenylmagnesium Bromide

Objective: To generate the Grignard reagent while minimizing biphenyl formation.

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂ or Drierite), and a pressure-equalizing dropping funnel sealed with a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings to the flask. Add a single, small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to etch the passivating magnesium oxide layer. [2]Allow to cool.

  • Initiation: Add a small portion (~5-10%) of your total bromobenzene solution (1.0 equivalent of bromobenzene in anhydrous diethyl ether or THF) to the magnesium. The solution should become cloudy and begin to gently boil, indicating the reaction has initiated. [3]If it does not start, gentle warming or the addition of a drop of 1,2-dibromoethane can be used. [6]4. Addition: Once initiated, dilute the remaining bromobenzene solution with more anhydrous solvent and add it dropwise via the dropping funnel at a rate that maintains a steady but controlled reflux. The entire addition should take 30-60 minutes.

  • Completion: After the addition is complete, allow the grey, cloudy mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

Protocol 2: Reaction with 4-Methoxyacetophenone and Workup

Objective: To perform the nucleophilic addition while minimizing side reactions.

  • Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve 1.0 equivalent of anhydrous 4-methoxyacetophenone in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. This is generally preferred over strong acid to minimize potential side reactions with the tertiary alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Figure 4: Optimized Experimental Workflow

G A 1. Assemble and Flame-Dry Glassware Under N2 B 2. Activate Mg Turnings with Iodine Crystal A->B C 3. Initiate Reaction with Small Portion of PhBr B->C D 4. Slow, Dropwise Addition of Remaining PhBr Solution C->D E 5. Cool Grignard Reagent to 0 °C D->E F 6. Slow, Dropwise Addition of 4-Methoxyacetophenone Solution E->F G 7. Warm to RT and Stir F->G H 8. Quench at 0 °C with sat. aq. NH4Cl G->H I 9. Extraction with Ether H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify Crude Product (Trituration/Recrystallization) J->K

Caption: Step-by-step workflow for clean Grignard synthesis.

References

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Provides detailed procedures and discusses biphenyl formation and removal. [Link]

  • Grignard Reaction - Jasperse. (n.d.). Discusses byproducts including biphenyl (via radical coupling) and benzene (from protonation). [Link]

  • All About The Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Reviews the dual nature of Grignard reagents as strong nucleophiles and strong bases. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Outlines the general reactivity of Grignard reagents with various carbonyl compounds. [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. (2018). A video tutorial explaining the general mechanism of Grignard additions. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - Springer. (2023). Discusses the Wurtz coupling side product and methods to minimize it, such as low halide concentrations and large magnesium surface area. [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. (2004). Historical and mechanistic overview of Grignard reagents and related coupling reactions. [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Describes side reactions with sterically hindered ketones, including enolization and reduction. [Link]

  • The Grignard Reaction - Winthrop University. (2012). Emphasizes the need for anhydrous conditions and provides a protocol for synthesis and purification, including removal of biphenyl. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020). A video demonstrating the practical aspects of Grignard reagent formation, including magnesium activation. [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction - University of Illinois. (n.d.). Highlights the basicity of Grignard reagents and their sensitivity to protic sources like water. [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021). A community discussion offering practical tips for troubleshooting Grignard reactions. [Link]

  • Effect of temperature on Grignard reaction - ResearchGate. (n.d.). Shows a graphical representation of how temperature can affect impurity profiles in a Grignard reaction. [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2018). A discussion on troubleshooting low yields in Grignard reactions with ketones, including the effect of temperature. [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction - University of Illinois. (n.d.). Describes the general utility and conditions for Grignard reactions, including the use of ethereal solvents. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet sensitive Grignard reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly increase your reaction yield and product purity.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries regarding the synthesis, which involves the Grignard reaction between a phenylmagnesium halide and 4-methoxyacetophenone.

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol is a classic example of a Grignard reaction, a powerful tool for forming carbon-carbon bonds.[1][2] The mechanism involves the nucleophilic addition of the Grignard reagent (phenylmagnesium bromide) to the electrophilic carbonyl carbon of 4-methoxyacetophenone.[3][4]

  • Nucleophilic Attack: The carbon atom in the phenylmagnesium bromide is highly nucleophilic due to the polar carbon-magnesium bond.[3][4] It attacks the partially positive carbonyl carbon of the ketone. This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom.

  • Alkoxide Formation: This step results in the formation of a magnesium alkoxide salt intermediate.[4][5]

  • Protonation (Workup): The reaction is then "quenched" with a mild acid, typically an aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.[5][6][7] This protonates the alkoxide to yield the final tertiary alcohol, 1-(4-Methoxyphenyl)-1-phenylethanol, and water-soluble magnesium salts that can be easily removed.[5][7]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acidic Workup Ketone 4-Methoxyacetophenone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard Phenylmagnesium Bromide Grignard->Intermediate Acid H₃O⁺ (Workup) Product 1-(4-Methoxyphenyl)-1-phenylethanol Acid->Product Intermediate_ref Magnesium Alkoxide Intermediate Intermediate_ref->Product Protonation

Caption: Reaction mechanism for Grignard synthesis.

Q2: Why are strictly anhydrous (dry) conditions absolutely critical for this reaction?

This is the single most important factor determining the success of a Grignard reaction. Grignard reagents are extremely strong bases—essentially carbanions.[4][5][8] They will react readily with any compound that has an acidic proton, a process often called "quenching."[7]

  • Reaction with Water: Water is the most common culprit. If present, it will protonate the Grignard reagent, converting it into benzene. This consumes your nucleophile, rendering it unable to react with the ketone and drastically reducing the yield.[4][9][10][11]

  • Other Protic Sources: Other protic sources like alcohols or even acidic protons on other functional groups will also destroy the Grignard reagent.[4][7]

Therefore, all glassware must be rigorously dried (flame-dried or oven-dried is standard practice), and anhydrous solvents (typically diethyl ether or THF) are mandatory.[7][11]

Q3: What are the primary side reactions that lower the yield, and how can they be minimized?

Besides quenching, two main side reactions can compete with the desired alcohol formation:

  • Biphenyl Formation (Wurtz-type Coupling): This is the most common impurity. It forms when the phenylmagnesium bromide reacts with unreacted bromobenzene in the reaction mixture.[1][12]

    • Cause: This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[1]

    • Prevention: The key is to add the bromobenzene solution slowly and dropwise to the magnesium turnings during the Grignard formation step. This maintains a low concentration of bromobenzene and helps control the exothermic reaction, preventing temperature spikes.[1]

  • Enolization of the Ketone: The Grignard reagent can act as a base and abstract an alpha-proton from the ketone, forming an enolate. After workup, this simply regenerates the starting ketone, reducing the conversion to product.

    • Cause: This is more common with sterically hindered ketones or bulky Grignard reagents.[13][14] While less of an issue in this specific synthesis, it's a potential pathway.

    • Prevention: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the ketone to the Grignard reagent to favor the nucleophilic addition pathway over the base-mediated enolization.

Troubleshooting Guide: From Reaction Failure to Product Purity

This guide addresses specific issues you might encounter during the experiment.

Problem: My Grignard reaction won't start. The solution isn't turning cloudy or getting warm.

Cause & Solution: This classic issue is almost always due to a passivated layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with bromobenzene. You must activate the magnesium surface.

Solutions (from simplest to most effective):

  • Mechanical Activation: Before adding solvent, use a dry glass rod to vigorously crush some of the magnesium turnings inside the reaction flask.[1][7] This exposes a fresh, unoxidized metal surface.

  • Chemical Activation (Iodine): Add a single, small crystal of iodine (I₂) to the flask with the magnesium.[7][15] The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction. You should see the characteristic purple or brown color of iodine disappear as the reaction begins.

  • Initiator: Add a few drops of a pre-formed Grignard solution or an initiator like 1,2-dibromoethane. The reaction of 1,2-dibromoethane with magnesium is highly exothermic and etches the surface, providing a clean start for your primary reaction.

Caption: Troubleshooting workflow for Grignard initiation failure.

Problem: My yield is extremely low, and TLC/NMR analysis shows mostly unreacted 4-methoxyacetophenone.

Cause & Solution: This indicates that your Grignard reagent was either not formed in sufficient quantity or was destroyed before it could react with the ketone.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: This is the most likely cause. Did you flame-dry all glassware under vacuum or in an inert atmosphere? Was your solvent truly anhydrous? Even atmospheric moisture entering through a loose joint can be detrimental.[7][9][10]

  • Check Reagent Purity: Ensure your bromobenzene and 4-methoxyacetophenone are pure and dry. Distill liquid reagents if their purity is questionable.[7]

  • Confirm Grignard Formation: A successful Grignard formation is usually indicated by the solution turning cloudy gray or brown and gentle refluxing of the ether solvent without external heating.[1] If this was not observed, the Grignard reagent never formed (see previous troubleshooting point).

  • Temperature Control: Did you add the ketone solution too slowly at a very low temperature? While cooling is necessary to control the exotherm, the reaction still needs sufficient thermal energy to proceed. Adding the ketone at 0 °C and then allowing the reaction to slowly warm to room temperature is a common and effective strategy.

Problem: My final product is contaminated with a significant amount of biphenyl.

Cause & Solution: As discussed in the FAQs, biphenyl is formed from a coupling side reaction.[1][12] While prevention is best, it is often unavoidable to some degree. Luckily, its polarity is very different from your desired alcohol product, making separation straightforward.

Purification Strategy:

  • Trituration: Biphenyl is a nonpolar hydrocarbon, while your product, 1-(4-Methoxyphenyl)-1-phenylethanol, is a more polar alcohol. After evaporating the extraction solvent, you can often remove most of the biphenyl by trituration. This involves washing the crude solid residue with a cold, nonpolar solvent like petroleum ether or hexane.[1] The biphenyl will dissolve, while your more polar alcohol product should remain largely as a solid.

  • Recrystallization: After trituration, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure tertiary alcohol.

  • Column Chromatography: For very high purity, silica gel column chromatography can effectively separate the nonpolar biphenyl from the more polar alcohol product.

CompoundPolaritySolubility in Hexane
Biphenyl Very Low (Nonpolar)High
1-(4-Methoxyphenyl)-1-phenylethanol ModerateLow

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

1. Preparation and Setup:

  • Thoroughly clean all glassware (a three-neck round-bottom flask, condenser, and addition funnel) and dry in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Equip the flask with a magnetic stir bar.

2. Formation of Phenylmagnesium Bromide:

  • In the reaction flask, place magnesium turnings (1.2 eq).

  • Add a single crystal of iodine.

  • In the addition funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. Wait for the reaction to initiate (cloudiness, gentle boiling). If it doesn't start, gently warm the flask with a heat gun.[1]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, stir the resulting gray/brown mixture for an additional 30-60 minutes to ensure complete formation.

3. Reaction with 4-Methoxyacetophenone:

  • Cool the Grignard solution to 0 °C using an ice bath.

  • Dissolve 4-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether or THF and place this solution in the addition funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. A color change and/or precipitation may be observed.[2]

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

4. Workup and Isolation:

  • Cool the reaction mixture back down to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[5] This will hydrolyze the alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

5. Purification:

  • To the crude solid, add a small amount of cold petroleum ether and stir (triturate) to dissolve the biphenyl byproduct.[1] Decant the solvent.

  • Recrystallize the remaining solid from a suitable solvent (e.g., 2-propanol) to yield pure 1-(4-Methoxyphenyl)-1-phenylethanol.

References

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Pezzella, A., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Ghanem, A., et al. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • My Chem Corner. (2023, January 5). Explain why grignard reagents should be prepared under anhydrous conditions [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Explain reason a Grignard reagent should be prepared class 11 chemistry CBSE. Retrieved from [Link]

  • Prahan Chemistry 11,12. (2021, December 31). Show how will you synthesise:(i) 1-phenylethanol from a suitable alkene.(ii) cyclohexylmethanol [Video]. YouTube. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Quora. (2018, October 21). Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation? Retrieved from [Link]

  • Organic Chemistry Lab. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • NileRed. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • Physics Wallah. (2022, September 15). Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethano... [Video]. YouTube. Retrieved from [Link]

  • NSF Public Access Repository. (2023, June 5). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]

  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

Sources

Troubleshooting

Enantioselectivity problems in the asymmetric synthesis of chiral alcohols

Welcome to the technical support center for the asymmetric synthesis of chiral alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of chiral alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enantioselective synthesis. Chiral alcohols are critical building blocks in the pharmaceutical industry, and achieving high enantiomeric excess (ee) is often a pivotal challenge.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common problems encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.

Q1: My enantiomeric excess (ee) is lower than expected. What are the most common initial parameters to check?

A1: When faced with low enantioselectivity, the first parameters to investigate are typically temperature, solvent, and catalyst integrity. Temperature has a significant impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers; lower temperatures generally favor higher ee.[2] The choice of solvent can influence catalyst solubility, stability, and the transition state geometry. Finally, ensure your catalyst and any chiral ligands have not degraded and were handled under appropriate inert conditions.

Q2: How can I accurately determine the enantiomeric excess of my chiral alcohol?

A2: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3][4] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[2] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and polarimetry, although polarimetry is generally less accurate and requires a known standard.[2][4][5] For unambiguous determination of the absolute configuration, X-ray crystallography is the gold standard, provided a suitable single crystal can be obtained.[2][6]

Q3: Can the substrate itself be the source of poor enantioselectivity?

A3: Absolutely. The steric and electronic properties of the ketone substrate play a crucial role in the success of an asymmetric reduction. Sterically hindered ketones, such as those with bulky tert-alkyl groups, can be challenging substrates, leading to low yield and ee.[7] For example, the asymmetric hydrogenation of pinacolone with a (S)-TolBINAP/(S,S)-DPEN–Ru catalyst resulted in only 20% yield and 14% ee.[7] In such cases, a different catalyst system with a larger pocket for the bulky group may be necessary.[7] Additionally, substrates with coordinating groups can sometimes interact with the catalyst in a non-productive way, leading to lower enantioselectivity.

Q4: My reaction is not going to completion, or the catalyst seems to have died. What could be the cause?

A4: Catalyst deactivation is a common issue in asymmetric catalysis.[8] This can be caused by several factors, including inhibition by the product, loss of a ligand, reduction of the central metal, or the formation of inactive dimers or nanoparticles.[8][9] Impurities in the substrate, solvent, or hydrogen gas (for hydrogenations) can also poison the catalyst. It is crucial to use high-purity reagents and solvents and to ensure all equipment is scrupulously clean and dry.

II. Troubleshooting Guides

This section provides detailed, in-depth guidance on overcoming specific challenges in the asymmetric synthesis of chiral alcohols.

Guide 1: Optimizing Reaction Parameters for Improved Enantioselectivity

Low enantiomeric excess is a frequent hurdle. This guide provides a systematic approach to optimizing your reaction conditions.

Problem: Consistently low enantiomeric excess (<80% ee).
  • Temperature Effects:

    • The "Why": The enantioselectivity of a reaction is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the reaction temperature increases this difference, generally leading to higher enantioselectivity.[2]

    • Protocol:

      • Set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).

      • Ensure all other parameters (solvent, catalyst loading, substrate concentration) are kept constant.

      • Monitor the reaction progress and determine the ee for each temperature point.

      • Be aware that lower temperatures will decrease the reaction rate, so longer reaction times may be necessary.[10] In some cases, an optimal temperature exists, as very low temperatures can sometimes lead to lower ee due to competing non-catalytic reduction pathways.[10][11]

  • Solvent Screening:

    • The "Why": The solvent can influence the conformation of the catalyst-substrate complex in the transition state. A solvent that stabilizes the desired transition state more than the undesired one will lead to higher enantioselectivity.

    • Protocol:

      • Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, 2-propanol, ethanol).

      • Run small-scale reactions in parallel, keeping all other conditions identical.

      • Analyze the ee for each solvent. For instance, the asymmetric hydrogenation of pinacolone with a (S)-TolBINAP/PICA–Ru complex gives 98% ee in ethanol but only 36% ee in 2-propanol.[7]

    • Data Summary: Effect of Solvent on Enantioselectivity

      Solvent Dielectric Constant (approx.) Typical Effect on Enantioselectivity (Example Reaction)
      Toluene 2.4 Often good for non-polar substrates and catalysts.
      THF 7.6 A common choice, good coordinating solvent.
      Dichloromethane 9.1 Can be effective, but volatility can be an issue.
      2-Propanol 19.9 Can act as both solvent and reductant in transfer hydrogenations.

      | Ethanol | 24.6 | Can significantly impact ee, as seen in the pinacolone example.[7] |

  • Catalyst Loading and Substrate Concentration:

    • The "Why": While catalyst loading primarily affects the reaction rate, in some systems, it can influence enantioselectivity. At very low catalyst concentrations, a competing, non-enantioselective background reaction may become more significant. High substrate concentrations can sometimes lead to catalyst aggregation or changes in the active catalyst species.

    • Protocol:

      • Vary the catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%).

      • Vary the substrate concentration (e.g., 0.1 M, 0.5 M, 1.0 M).

      • Monitor both the conversion and the ee.

Guide 2: Addressing Substrate and Catalyst Compatibility Issues

Not all catalysts are suitable for all substrates. This guide helps diagnose and resolve compatibility problems.

Problem: High conversion but low ee, or low conversion and low ee with a specific substrate.
  • Steric Hindrance:

    • The "Why": The chiral pockets of many catalysts are designed for substrates with specific steric profiles.[12] A bulky substrate may not be able to bind to the catalyst in the orientation required for high enantioselectivity.[7]

    • Troubleshooting:

      • Ligand Modification: If possible, switch to a chiral ligand with a larger or smaller bite angle or different steric bulk to better accommodate the substrate. For example, in Ru-catalyzed ketone hydrogenation, changing the diamine ligand can dramatically alter enantioselectivity due to steric interactions with the substrate.[7]

      • Alternative Catalyst System: Consider a different class of catalyst. For instance, if a Noyori-type catalyst is ineffective, an oxazaborolidine (CBS) catalyst might be a better choice, or vice-versa.

  • Electronic Effects and Substrate-Catalyst Interactions:

    • The "Why": The electronic properties of the substrate can influence its interaction with the catalyst. For example, electron-withdrawing groups can increase the reactivity of a ketone but may also alter the preferred binding mode.[11]

    • Troubleshooting:

      • Protecting Groups: If a functional group on the substrate is suspected of interfering with the catalyst (e.g., a Lewis basic nitrogen), consider protecting it.

      • Catalyst Modification: Some catalysts are more tolerant of certain functional groups than others. Research catalysts that have been successfully used with substrates similar to yours.

Guide 3: Diagnosing and Preventing Catalyst Deactivation

A catalyst that loses activity over time can lead to incomplete reactions and potentially lower enantioselectivity.

Problem: The reaction starts well but then stalls before reaching full conversion.
  • Impurity Poisoning:

    • The "Why": Trace impurities in the substrate, solvent, or reaction atmosphere (e.g., water, oxygen, sulfur compounds) can irreversibly bind to the catalyst's active site, rendering it inactive.

    • Prevention Protocol:

      • Solvent Purification: Use freshly distilled or commercially available anhydrous solvents.

      • Substrate Purification: Purify the substrate by distillation, recrystallization, or chromatography.

      • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox.

      • Reagent Purity: Ensure all other reagents, such as bases or additives, are of high purity.

  • Product Inhibition:

    • The "Why": The chiral alcohol product can sometimes bind to the catalyst more strongly than the starting ketone, leading to a slowdown or complete stop of the catalytic cycle.[8]

    • Troubleshooting:

      • Lower Substrate Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition.

      • Continuous Removal of Product: In some specialized setups, it may be possible to remove the product as it is formed.

      • Catalyst Modification: A catalyst with a lower affinity for the alcohol product may be required.

  • Inherent Catalyst Instability:

    • The "Why": Some catalysts are inherently unstable under the reaction conditions, especially at elevated temperatures. They can decompose through pathways like ligand dissociation or metal aggregation.[8][9]

    • Troubleshooting:

      • Lower Reaction Temperature: This is often the first step to try, as it can slow down decomposition pathways.

      • Immobilized Catalyst: Using a catalyst that is tethered to a solid support can sometimes prevent deactivation pathways like dimerization.[13]

IV. Experimental Protocols & Visualizations

Protocol: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general workflow. Specific conditions will vary depending on the catalyst and substrate.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Ensure the prochiral ketone is purified and free of catalyst poisons.

    • Use anhydrous, deoxygenated solvent.

  • Reaction Setup:

    • In a glovebox or using Schlenk techniques, add the chiral catalyst (e.g., a Ru-BINAP complex) and any co-catalyst or additive (e.g., a base) to a Schlenk flask equipped with a magnetic stir bar.

    • Add the anhydrous solvent, followed by the ketone substrate.

    • Seal the flask, remove it from the glovebox (if used), and connect it to a hydrogen manifold.

  • Execution:

    • Purge the flask with hydrogen gas (typically 3-5 cycles of vacuum/backfill).

    • Pressurize the flask to the desired hydrogen pressure.

    • Place the flask in a thermostated bath at the desired temperature and begin vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or NMR.

  • Workup and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Quench the reaction if necessary (e.g., with a buffer solution).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Diagrams
Troubleshooting Flowchart for Low Enantioselectivity

G start Low Enantioselectivity Observed temp Optimize Temperature (Typically Lower) start->temp solvent Screen Solvents (Vary Polarity/Coordinating Ability) start->solvent catalyst_check Verify Catalyst/Ligand Integrity (Purity, Handling) start->catalyst_check substrate_issue Investigate Substrate Effects (Sterics, Electronics) temp->substrate_issue If still low solvent->substrate_issue If still low catalyst_check->substrate_issue If still low ligand_mod Modify Chiral Ligand substrate_issue->ligand_mod Yes new_catalyst Switch Catalyst Class substrate_issue->new_catalyst Yes end Improved Enantioselectivity substrate_issue->end No (Issue Resolved) ligand_mod->end new_catalyst->end

Caption: A decision tree for troubleshooting low enantioselectivity.

Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways catalyst Active Catalyst cat_sub Catalyst-Substrate Complex catalyst->cat_sub + Substrate poison Poisoning by Impurity catalyst->poison dimer Dimerization catalyst->dimer cat_prod Catalyst-Product Complex cat_sub->cat_prod Reduction product_release Product Release product_release->catalyst Regeneration cat_prod->product_release - Product prod_inhibit Product Inhibition cat_prod->prod_inhibit Strong Binding

Caption: Ideal catalytic cycle vs. common deactivation pathways.

V. References

  • Wikipedia. Enantioselective synthesis. [Link]

  • Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Advanced Synthesis & Catalysis. [Link]

  • Van der Eycken, E., et al. (2020). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. [Link]

  • Gotor-Fernández, V., et al. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. [Link]

  • Gotor-Fernández, V., et al. (2022). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Wenzel, T. J. & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality. [Link]

  • Pellissier, H. (2011). Enantioselective synthesis strategies to prepare chiral tertiary alcohols. Advanced Synthesis & Catalysis. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Jones, S., et al. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]

  • Shende, V. S., Singh, P., & Kumar, A. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]

  • Fochi, M., et al. (2018). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Li, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Hernández, W. Y., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. [Link]

  • Schmuck, C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2018). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]

  • D'Elia, V., et al. (2015). A Chiral Solvent Effect in Asymmetric Organocatalysis. Catalysis Science & Technology. [Link]

  • Dub, P. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • Negishi, E. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Journal of Organometallic Chemistry. [Link]

  • Wang, Y., et al. (2021). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Jones, S., et al. (2000). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]

  • Galkin, M. V. & Samec, J. S. M. (2016). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition. [Link]

  • Jones, S., et al. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. [Link]

  • Bodnár, A., et al. (2018). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. Catalysis Letters. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Lorenz, H., et al. (2006). Enantioenrichment by Crystallization. Organic Process Research & Development. [Link]

  • LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Chemistry LibreTexts. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Ketone Reduction. ACS. [Link]

Sources

Optimization

Optimizing reaction conditions for Grignard synthesis of tertiary alcohols

Welcome to the technical support center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple procedural outlines to address the nuanced challenges and critical decision-making points that determine experimental success. Our focus is on providing actionable, field-tested insights grounded in established chemical principles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the Grignard synthesis of tertiary alcohols. Each problem is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My Grignard reaction won't start. There's no heat, color change, or consumption of the magnesium. What's wrong?

This is a classic initiation failure, almost always stemming from the deactivation of one of the core components.

Probable Cause 1: Magnesium Passivation Magnesium metal readily forms a passivating layer of magnesium oxide (MgO) on its surface, which prevents the organic halide from reacting.[1] This invisible shield is the most frequent barrier to a successful Grignard reaction.

Solution: Magnesium Activation The MgO layer must be physically or chemically disrupted to expose the reactive metal. Several methods are effective:

  • Mechanical Activation: In a dry flask, vigorously stir the magnesium turnings with a glass stirring rod to scratch the surface. Sonication can also be used to break up the oxide layer.[1]

  • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the characteristic purple or brown color will fade as the reaction initiates. 1,2-dibromoethane is another excellent activating agent; its reaction with magnesium produces ethylene gas, providing a visual cue of successful activation through bubbling.[1]

Protocol: Chemical Activation of Magnesium

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Add a single, small crystal of iodine.

  • Gently warm the flask with a heat gun until the iodine sublimes and deposits on the magnesium surface.

  • Allow the flask to cool, then add a small portion of your anhydrous ether solvent. The disappearance of the iodine color indicates an activated surface ready for the addition of the organic halide.

Probable Cause 2: Presence of Water or Protic Impurities Grignard reagents are exceptionally strong bases and will be rapidly quenched by even trace amounts of water or other acidic protons (e.g., from alcohols).[2][3] This is why absolute exclusion of moisture is critical.

Solution: Rigorous Anhydrous Technique

  • Glassware: All glassware must be scrupulously dried. Oven-drying at >120°C overnight and assembling while hot under an inert atmosphere is the gold standard.[4][5]

  • Solvents & Reagents: Use freshly distilled, anhydrous-grade solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[6] Ensure your ketone and organic halide are also free of water.

Q2: The reaction worked, but my yield of the tertiary alcohol is very low, and I recovered a lot of my starting ketone. Why?

This outcome points towards competing side reactions that consume the Grignard reagent or prevent it from adding to the carbonyl. The two main culprits are enolization and reduction.[7]

Probable Cause: Enolization of the Ketone If your ketone has α-hydrogens (protons on the carbon adjacent to the carbonyl), the Grignard reagent can act as a base instead of a nucleophile.[8] It will deprotonate the α-carbon to form an enolate. This is especially problematic with sterically hindered ketones or bulky Grignard reagents, where the nucleophilic attack on the carbonyl carbon is slow.[7] During the acidic workup, this enolate is simply protonated back to the starting ketone, leading to low conversion.[7]

Solution: Modifying Reaction Conditions

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). This generally favors the kinetically controlled 1,2-addition over the thermodynamically controlled enolization.

  • Use an Additive: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can dramatically suppress enolization. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack. This is an adaptation of the Luche reduction principle for organometallic additions.

Probable Cause: Reduction of the Ketone If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state, where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[7] This pathway also competes with 1,2-addition, particularly with bulky substrates.

Solution: Choice of Grignard Reagent

  • If possible, select a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) when working with easily reducible ketones.

A summary of these competing pathways is presented below.

G cluster_outcomes Reaction Pathways reagents Ketone + Grignard Reagent addition 1,2-Addition (Desired Product) reagents->addition Nucleophilic Attack enolization Enolization (Ketone Recovery) reagents->enolization Base Deprotonation (Steric Hindrance) reduction Reduction (Byproduct) reagents->reduction Hydride Transfer (Bulky Reagents)

Caption: Competing pathways in Grignard reactions with ketones.

Q3: My final product is contaminated with a significant amount of a non-polar impurity, often biphenyl. How do I prevent this and remove it?

This is a classic case of a Wurtz-type coupling side reaction.

Probable Cause: Homocoupling (Wurtz Reaction) The Grignard reagent (R-MgX) can react with the unreacted organic halide (R-X) to form a coupled product (R-R). This is particularly favored at higher concentrations and elevated temperatures.[4] For example, when preparing phenylmagnesium bromide from bromobenzene, this side reaction produces biphenyl.[4]

Solution: Optimized Reagent Addition & Solvent Choice

  • Slow Addition: Add the organic halide slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the already-formed Grignard reagent.

  • Solvent Selection: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling byproducts compared to traditional solvents like THF or diethyl ether.[9]

  • Purification: Biphenyl is non-polar and can often be removed from the more polar tertiary alcohol product by trituration with a non-polar solvent like petroleum ether or hexanes, followed by recrystallization of the desired alcohol.[4]

Troubleshooting Summary Table

SymptomProbable CauseRecommended Solution
No Reaction Initiation Magnesium oxide passivation layerActivate Mg with iodine, 1,2-dibromoethane, or mechanical scratching.[1]
Trace moisture in glassware/reagentsRigorously dry all glassware and use anhydrous solvents.[4][6]
Low Yield / Ketone Recovery Enolization of the starting ketoneLower reaction temperature; add CeCl₃ as an activating agent.[7][8]
Formation of Secondary Alcohol Reduction of the ketoneUse a Grignard reagent without β-hydrogens if possible.[7]
Non-polar Byproduct (e.g., Biphenyl) Wurtz-type homocouplingAdd organic halide slowly; consider using 2-MeTHF as the solvent.[4][9]

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for my Grignard reaction? The solvent plays a crucial role by solvating and stabilizing the Grignard reagent through coordination of the ether oxygens to the magnesium atom.[10]

  • Diethyl Ether (Et₂O): Has a low boiling point (35 °C), which can make it difficult to maintain reflux without a cryocooler, but it's less likely to cause exothermic runaways. Grignard reagents are often less soluble in ether.

  • Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvating agent, often leading to faster reaction initiation and completion. However, the higher temperature can sometimes promote side reactions.

  • 2-Methyltetrahydrofuran (2-MeTHF): A "greener" alternative derived from renewable resources. It often provides performance equal or superior to THF and can reduce side reactions like Wurtz coupling.[9]

Q: Can I use an ester as a starting material to synthesize a tertiary alcohol? Yes, but with a critical caveat. Grignard reagents add twice to esters.[11] The first addition forms a ketone intermediate, which is more reactive than the starting ester. This intermediate immediately reacts with a second equivalent of the Grignard reagent.[11] The result is a tertiary alcohol where two of the three alkyl/aryl groups are identical and originate from the Grignard reagent.[12] This is a powerful synthetic tool but cannot be used to create tertiary alcohols with three different substituents.[12]

Q: What is the correct procedure for the reaction work-up? The goal of the work-up is to quench any remaining Grignard reagent and protonate the intermediate magnesium alkoxide to form the final alcohol.

  • Standard Quench: The reaction mixture is typically cooled in an ice bath and slowly poured into a cold, dilute acid solution (e.g., 1 M HCl) or, more commonly, a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][6] NH₄Cl is a weak acid and is preferred for sensitive substrates that might be degraded by strong acids.

  • Extraction: After quenching, the aqueous and organic layers are separated. The aqueous layer is typically extracted two or three more times with an organic solvent (like diethyl ether or ethyl acetate) to recover all the product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[13]

Q: What are the most critical safety precautions for Grignard reactions?

  • Anhydrous Conditions: The high reactivity with water means that adding water to a concentrated Grignard solution can cause a violent, exothermic reaction. Always add the reaction mixture to the quenching solution, not the other way around.

  • Flammability: Diethyl ether is extremely flammable and has a low autoignition temperature.[3] Ensure there are no ignition sources nearby and always work in a well-ventilated chemical fume hood.

  • Exothermicity: Grignard reagent formation can have an induction period followed by a highly exothermic reaction.[1] Maintain cooling and control the rate of addition to prevent the reaction from running away.

General Experimental Protocol

Synthesis of a Tertiary Alcohol via Grignard Addition to a Ketone

This protocol provides a general workflow. Molar equivalents and temperatures may need to be optimized for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight.

    • Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet while the glassware is still hot. Allow to cool to room temperature under a positive pressure of inert gas.

    • Equip the flask with a magnetic stir bar.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Activate the magnesium using one of the methods described in the Troubleshooting Guide (e.g., adding a crystal of iodine).

    • In the dropping funnel, prepare a solution of the organic halide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add ~10% of the organic halide solution to the magnesium. Wait for signs of reaction initiation (gentle bubbling, warming, disappearance of iodine color).

    • Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Ketone:

    • Prepare a solution of the ketone (1.0 equivalent) in anhydrous ether/THF in a separate, dry dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the ketone.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold solution of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent using a rotary evaporator.

    • Purify the crude tertiary alcohol by recrystallization or column chromatography.

G cluster_init cluster_yield start Reaction Failure? init_fail No Product Formed (Initiation Failure) start->init_fail Yes low_yield Low Yield or Byproducts Formed start->low_yield No q_mg Was Mg Activated? init_fail->q_mg q_ketone Starting Ketone Recovered? low_yield->q_ketone q_dry Were Anhydrous Conditions Maintained? q_mg->q_dry Yes sol_mg Activate Mg with I₂ or mechanical abrasion. q_mg->sol_mg No sol_dry Oven-dry glassware. Use anhydrous solvents. q_dry->sol_dry No q_byproduct Other Byproducts Observed? q_ketone->q_byproduct No sol_enol Enolization likely. Lower temp, add CeCl₃. q_ketone->sol_enol Yes sol_byproduct Check for reduction or Wurtz coupling products. q_byproduct->sol_byproduct Yes

Caption: Decision tree for troubleshooting Grignard reaction failures.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Dai, J., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1940-1948. Retrieved from [Link]

  • Quora. (n.d.). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Grignar-Up™ - Your Guide to Post-Reaction Purification

Welcome to the Grignar-Up™ Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the critical, yet often challenging, phase of a Grignard r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Grignar-Up™ Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the critical, yet often challenging, phase of a Grignard reaction: the work-up and purification. Our goal is to provide you with in-depth, field-proven insights to effectively remove unreacted starting materials and byproducts, ensuring the integrity of your final product.

Introduction: The Critical Role of the Work-Up

The success of a Grignard synthesis is not solely determined by the formation of the carbon-carbon bond but is equally dependent on the subsequent work-up and purification.[1] The highly reactive nature of the Grignard reagent (R-MgX) means that at the end of the reaction, the mixture contains not only the desired product (as a magnesium alkoxide salt) but also unreacted Grignard reagent, excess magnesium metal, and potential side products.[2][3] A properly executed work-up is essential to neutralize reactive species, separate the desired product from inorganic salts, and remove organic impurities.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the work-up of Grignard reactions.

Q1: Why does my reaction mixture turn into a thick, un-stirrable solid upon adding water or acid?

A: This is a very common observation and is due to the formation of insoluble magnesium salts. When you add a quenching agent, the magnesium alkoxide product is hydrolyzed, and any remaining Grignard reagent reacts to form basic magnesium salts (Mg(OH)X) and magnesium hydroxide (Mg(OH)₂). These are often insoluble in the ethereal solvents used for the reaction, resulting in the formation of a dense precipitate.

  • The Causality: The Grignard reagent and the resulting alkoxide are strong bases. Their reaction with water is highly exothermic and produces these insoluble inorganic compounds.

  • The Solution: The standard and most effective solution is to add a dilute aqueous acid (e.g., HCl, H₂SO₄) instead of just water.[1][2][4] The acid serves two purposes: it protonates the alkoxide to form the desired alcohol, and it reacts with the basic magnesium salts to form water-soluble magnesium halides (MgCl₂ or MgSO₄), which are easily removed in the aqueous layer during extraction. The reaction mixture should be cooled in an ice bath before and during the slow, dropwise addition of the acid to control the exothermic reaction.[2][5]

Q2: How do I safely and effectively remove the unreacted magnesium turnings from my flask?

A: Unreacted magnesium metal will react vigorously with the acidic solution used in the work-up.

  • The Chemistry: Magnesium reacts with acid in a redox reaction to produce hydrogen gas (H₂) and the corresponding magnesium salt (e.g., Mg + 2HCl → MgCl₂ + H₂).

  • The Protocol: The removal of magnesium should be done cautiously in a well-ventilated fume hood. The slow, dropwise addition of dilute acid during the quenching step is typically sufficient to consume all the unreacted magnesium.[2][4] You will observe bubbling as hydrogen gas is evolved. Continue adding acid until the bubbling ceases and all the metal has dissolved. If large amounts of magnesium remain, it is crucial to add the acid very slowly to a cooled reaction mixture to prevent the reaction from becoming too vigorous.[2]

Q3: What is the best quenching agent to use? Does it matter if I use HCl, H₂SO₄, or NH₄Cl?

A: The choice of quenching agent is critical and depends on the stability of your product. The table below summarizes the common choices.

Quenching AgentConcentrationUse Case & Rationale
Dilute HCl 1 M to 3 MGeneral Purpose: Effective for most acid-stable products. It efficiently dissolves magnesium salts.[5]
Dilute H₂SO₄ 1 M to 2 MAlternative to HCl: Useful when chloride ions might interfere with subsequent steps. Also very effective at dissolving magnesium salts.[2]
Sat. aq. NH₄Cl Saturated SolutionAcid-Sensitive Products: Ammonium chloride is the salt of a weak acid and a weak base, creating a mildly acidic solution (pH ~4.5-5.5). This is ideal for quenching reactions where the product is sensitive to strong acids (e.g., prone to elimination or rearrangement). It is less efficient at dissolving large quantities of magnesium salts.

Q4: My TLC and NMR show a significant amount of a nonpolar impurity. I suspect it's biphenyl. How can I remove it?

A: The formation of biphenyl (in the case of using phenylmagnesium bromide) is a common side reaction resulting from the coupling of the Grignard reagent with unreacted aryl halide.[2][5]

  • The Causality: This side reaction is favored at higher temperatures and higher concentrations of the halide.[5]

  • The Solution: Biphenyl is a non-polar, hydrocarbon-soluble compound, while the desired alcohol product is typically more polar. This difference in polarity can be exploited for purification.

    • Trituration: After evaporating the solvent from your crude product, you can often remove the biphenyl by a process called trituration. This involves washing the solid crude product with a small amount of a non-polar solvent in which the biphenyl is soluble, but the desired alcohol is not (e.g., cold petroleum ether or hexanes).[4][5]

    • Recrystallization: If trituration is insufficient, recrystallization is an excellent next step. A suitable solvent system will dissolve the product when hot but cause it to crystallize out upon cooling, leaving the more soluble biphenyl impurity in the mother liquor.[4][5]

    • Column Chromatography: For difficult separations or for non-crystalline products, silica gel chromatography is a reliable method. A non-polar eluent system (e.g., hexane/ethyl acetate) will elute the non-polar biphenyl first, followed by the more polar alcohol product.

Troubleshooting Guides

Problem: Persistent Emulsion During Aqueous Extraction

An emulsion is a stable mixture of two immiscible liquids (in this case, your organic solvent and the aqueous layer) that refuses to separate. This is often caused by fine particulate matter or high concentrations of dissolved magnesium salts.

  • The Causality: Finely divided, insoluble magnesium salts can stabilize the interface between the organic and aqueous layers, preventing coalescence of the droplets.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[5]

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

    • Filtration: If the emulsion is caused by solid particulates, filter the entire mixture through a pad of Celite® or glass wool to remove the solids before attempting the separation again.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Problem: Low or No Yield of the Desired Alcohol

While many factors can lead to low yield, several issues related to the work-up can be the culprit.

  • The Causality:

    • Hydrolysis of Grignard Reagent: The most common issue is the premature quenching of the Grignard reagent by water. Grignard reagents are strong bases and will react with even trace amounts of water from wet glassware or solvents.[2][6]

    • Product Loss During Extraction: If your alcohol product has some water solubility, it can be partially lost to the aqueous layer during the work-up. Multiple extractions of the aqueous layer with fresh organic solvent can help recover this dissolved product.

    • Product Decomposition: If your product is sensitive to acid, using a strong acid like HCl for the work-up can cause decomposition (e.g., elimination to form an alkene). In such cases, quenching with saturated aqueous ammonium chloride is preferred.

Visualized Workflows & Protocols

Diagram: General Grignard Reaction & Work-Up Workflow

Grignard_Workflow cluster_reaction Reaction Phase cluster_workup Work-Up & Purification A Starting Materials (Alkyl/Aryl Halide + Mg) B Grignard Reagent (R-MgX) A->B Formation D Alkoxide Intermediate (R-C-O-MgX) B->D Nucleophilic Addition C Electrophile (Aldehyde, Ketone, Ester, etc.) C->D Nucleophilic Addition E Quenching (e.g., dilute HCl) D->E Proceed to Work-up F Liquid-Liquid Extraction E->F G Drying Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G H Solvent Evaporation G->H I Purification (Recrystallization, Chromatography) H->I J Final Product (Alcohol) I->J

Caption: Overall workflow from starting materials to final product in a Grignard synthesis.

Diagram: Key Chemical Transformations During Quenching

Quenching_Chemistry reagents Alkoxide Intermediate (R-C-O-MgX) Unreacted Grignard (R-MgX) Unreacted Mg Metal products Desired Alcohol (R-C-O-H) Hydrocarbon Byproduct (R-H) Soluble Salts (MgX₂, H₂ gas) reagents:r1->products:p1 Protonation reagents:r2->products:p2 Protonolysis reagents:r3->products:p3 Redox Reaction quencher Aqueous Acid (H₃O⁺)

Sources

Optimization

Preventing side reactions in the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and prevent common side reactions, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol, particularly when employing the Grignard reaction.

Question 1: My Grignard reaction to synthesize 1-(4-Methoxyphenyl)-1-phenylethanol has a very low yield, and I isolated a significant amount of benzene and/or anisole. What went wrong?

Answer:

This is a classic sign that your Grignard reagent was quenched before it could react with the ketone. Grignard reagents are potent bases and will react with any acidic protons present in the reaction mixture.[1][2] The most common culprit is water.

  • Causality: Phenylmagnesium bromide (or 4-methoxyphenylmagnesium bromide) will readily abstract a proton from water to form benzene (or anisole) and magnesium hydroxybromide. This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl group.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions:

      • All glassware must be oven-dried at a high temperature (e.g., 120-150 °C) for several hours and cooled in a desiccator just before use.

      • The solvents (typically diethyl ether or THF) must be anhydrous. Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone).

      • Protect the reaction from atmospheric moisture using a drying tube (filled with CaCl₂ or CaSO₄) on the condenser.[1][2]

    • Check Reagent Purity:

      • The magnesium turnings should be fresh and free of oxidation. If they appear dull, they can be activated by briefly stirring with a small crystal of iodine or 1,2-dibromoethane.[3]

      • The aryl halide (bromobenzene or 4-bromoanisole) should be pure and dry.

Question 2: The reaction mixture turned into a thick, un-stirrable sludge after adding the ketone. Is this normal, and how can I prevent it?

Answer:

Yes, the formation of a thick precipitate is common in Grignard reactions.[1][2] This is the magnesium alkoxide salt of the product, which is often insoluble in the ethereal solvent.

  • Causality: The initial product of the Grignard addition to the ketone is a magnesium alkoxide salt. This salt can precipitate out of the non-polar solvent, making stirring difficult and potentially hindering the completion of the reaction.

  • Troubleshooting and Best Practices:

    • Vigorous Stirring: Use a mechanical stirrer if possible, especially for larger-scale reactions, to maintain a heterogeneous mixture in motion.

    • Sufficient Solvent: Ensure you are using an adequate volume of anhydrous solvent to keep the mixture as mobile as possible.

    • Controlled Addition: Add the ketone solution dropwise to the Grignard reagent.[4] This helps to control the exothermicity of the reaction and can sometimes lessen the severity of the precipitation.[1][2]

    • Gentle Agitation: If the mixture becomes too thick, gentle, manual swirling of the flask can help to ensure mixing.[1][2]

Question 3: My final product is contaminated with a significant amount of the starting ketone (4-methoxyacetophenone or acetophenone). How can I improve the conversion?

Answer:

Incomplete conversion can be due to several factors, including insufficient Grignard reagent or a reaction that was not allowed to proceed to completion.

  • Causality: An insufficient amount of the Grignard reagent, either due to inaccurate measurement or partial decomposition from moisture, will lead to unreacted starting material. Additionally, if the reaction is not stirred for a sufficient time after the addition of the ketone, the reaction may not go to completion.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to ensure complete consumption of the ketone.

    • Reaction Time: After the addition of the ketone is complete, allow the reaction to stir for an adequate period (e.g., 1-3 hours) at room temperature or with gentle heating to ensure the reaction goes to completion.[4]

    • Monitor the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine when the starting ketone has been consumed.

Question 4: I observe a byproduct with a strong carbonyl peak in the IR spectrum of my crude product, but it's not the starting ketone. What could it be?

Answer:

This could be a result of an Oppenauer-type oxidation of the product by any excess starting ketone, although this is less common under standard Grignard conditions. A more likely scenario in related syntheses, though not directly in this one, is the formation of a ketone from an ester starting material if only one equivalent of Grignard reagent reacts.[5] However, if your synthesis started with an ester instead of a ketone, this would be a major consideration.

  • Causality: While the primary reaction is the formation of the tertiary alcohol, other side reactions can occur. If the workup is not performed correctly, or if there are impurities, side products can form.

  • Troubleshooting and Analysis:

    • Purification: Ensure your purification method (e.g., column chromatography or recrystallization) is effective at separating the desired alcohol from any byproducts.

    • Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR in addition to IR to fully characterize the impurity.

    • Workup Procedure: Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride, to hydrolyze the magnesium alkoxide salt.[2][4] This is generally gentler than using strong acids, which could potentially promote side reactions like elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(4-Methoxyphenyl)-1-phenylethanol?

The Grignard reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds and is well-suited for this synthesis.[1][2] The two primary approaches are:

  • Reacting phenylmagnesium bromide with 4-methoxyacetophenone.

  • Reacting 4-methoxyphenylmagnesium bromide with acetophenone.

Both routes are generally effective, and the choice may depend on the availability and cost of the starting materials.

Q2: Why is it critical to use an anhydrous solvent like diethyl ether or THF?

Grignard reagents are highly reactive organometallic compounds that are not only strong nucleophiles but also very strong bases.[1][2][6] They will react with any compound that has an acidic proton, including water and alcohols.[1][2] Using a non-protic, anhydrous solvent like diethyl ether or THF is essential to prevent the Grignard reagent from being destroyed by an acid-base reaction. These solvents also help to solvate and stabilize the Grignard reagent.

Q3: Can I use a different Lewis acid for a Friedel-Crafts acylation to prepare the 4-methoxyacetophenone precursor?

Yes, while aluminum chloride (AlCl₃) is commonly used, other Lewis acids like ferric chloride (FeCl₃) can also be effective for Friedel-Crafts acylation.[7][8][9] The choice of Lewis acid can influence the reactivity and selectivity of the reaction. It's important to note that Friedel-Crafts reactions are generally very exothermic and should be conducted at low temperatures to control the reaction rate and minimize side reactions.[10]

Q4: What are the key differences between a Grignard reaction with a ketone versus an ester?

A Grignard reagent will add once to a ketone to form a tertiary alcohol (after an acidic workup).[11][12][13] With an ester, the Grignard reagent adds twice.[6][13] The initial addition results in the formation of a ketone intermediate, which is typically more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly attacks this newly formed ketone to yield the tertiary alcohol.[3][6][11] Therefore, when using an ester as a starting material to synthesize a tertiary alcohol, at least two equivalents of the Grignard reagent are required.[11]

Q5: How can I purify the final product, 1-(4-Methoxyphenyl)-1-phenylethanol?

The crude product can be purified by several methods, depending on its physical state and the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired alcohol from unreacted starting materials and non-polar byproducts like biphenyl (a common byproduct from Wurtz coupling). A silica gel column with a solvent system such as a mixture of hexane and ethyl acetate is commonly used.[14]

  • Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent can be an effective purification technique.

Experimental Protocols and Data

Protocol: Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol via Grignard Reaction

This protocol outlines the synthesis using phenylmagnesium bromide and 4-methoxyacetophenone.

Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming with a heat gun or the addition of a small iodine crystal.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

Step 2: Reaction with 4-Methoxyacetophenone

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 4-methoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the 4-methoxyacetophenone solution dropwise to the cold, stirring Grignard reagent. Control the addition rate to maintain a gentle reaction.[1][2]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Step 3: Workup and Isolation

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

  • Alternatively, if the product crystallizes, purify by recrystallization.

Parameter Recommendation Rationale
Solvent Anhydrous Diethyl Ether or THFPrevents quenching of the Grignard reagent.[1][2]
Temperature 0 °C to room temperatureControls the exothermic reaction and minimizes side reactions.[1][2]
Stoichiometry ~1.1 eq. Grignard reagentEnsures complete consumption of the ketone.
Workup Saturated aq. NH₄ClMildly acidic to hydrolyze the alkoxide without causing degradation.[2][4]

Visualizing the Process

Grignard Reaction Workflow

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Product Formation A Bromobenzene + Mg B Phenylmagnesium Bromide A->B in Anhydrous Ether/THF D Magnesium Alkoxide Salt B->D Reacts with C 4-Methoxyacetophenone C->D E 1-(4-Methoxyphenyl)-1-phenylethanol D->E Aqueous NH4Cl Workup

Caption: Workflow for the synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol.

Troubleshooting Logic for Low Yield

G Start Low Yield of Product Q1 Benzene/Anisole byproduct? Start->Q1 A1 Grignard Reagent Quenched Q1->A1 Yes Q2 Starting ketone recovered? Q1->Q2 No S1 Solution: Ensure anhydrous conditions A1->S1 A2 Incomplete Reaction Q2->A2 Yes S2 Solution: Use excess Grignard, increase reaction time A2->S2

Caption: Troubleshooting logic for low product yield.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Synthesis of 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)-methanol. PrepChem.com. ([Link])

  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Methods for preventing over addition of Grignard reagent. Sciencemadness.org. ([Link])

  • The Grignard Reaction Mechanism. Chemistry Steps. ([Link])

  • Czarnocki, Z., Błachut, D., & Krawczyk, W. (2002). The Synthesis and Separation of Diastereoisomers of 1-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine as Markers of Clandestine p-Methoxyamphetamine.
  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. ([Link])

  • Can, S., & Özçelik, B. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One, 16(9), e0257224.
  • Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethano.... (2022, September 15). YouTube. ([Link])

  • Supporting Information. The Royal Society of Chemistry. (2021).
  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. (2015, December 16). ([Link])

  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015, December 10). ([Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018, May 17). ([Link])

  • Side Reactions in a Grignard Synthesis. ResearchGate. (2025, August 6). ([Link])

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. ([Link])

  • de Souza, R. O., & Miranda, L. S. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14646-14705.
  • Grignard Reaction - Common Conditions. Organic Chemistry Portal. ([Link])

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. ([Link])

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2307.
  • "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes. SciSpace. ([Link])

  • 13 Friedel-Crafts Acyl
  • Synthesis of alcohols using Grignard reagents I (video). Khan Academy. ([Link])

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. ([Link])

  • Environmental Performance of Alternative Green Polyol Synthesis Routes: A Proposal for Improvement. MDPI. (2021, June 28). ([Link])

  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022, April 5). YouTube. ([Link])

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. (2023, June 5). ([Link])

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011, October 14). ([Link])

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Tertiary Alcohols

A word from our Senior Application Scientists: The creation of tertiary alcohols is a cornerstone of organic synthesis, yet it is a process that frequently presents challenges, primarily due to steric hindrance and the n...

Author: BenchChem Technical Support Team. Date: February 2026

A word from our Senior Application Scientists: The creation of tertiary alcohols is a cornerstone of organic synthesis, yet it is a process that frequently presents challenges, primarily due to steric hindrance and the nuanced reactivity of organometallic reagents. This guide is designed to provide you, our colleagues in research and development, with a comprehensive resource for troubleshooting the common pitfalls encountered in these syntheses. We will delve into the underlying chemical principles of these issues and offer field-proven, actionable solutions.

Part 1: Troubleshooting Guides & FAQs in Tertiary Alcohol Synthesis

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of tertiary alcohols.

Section 1.1: Challenges Related to Grignard Reagents

Question 1: My Grignard reaction is failing to initiate or is proceeding very sluggishly. What are the common causes and how can I resolve this?

Answer: The initiation of a Grignard reaction is notoriously sensitive to the conditions and reagents used. The primary obstacles are typically the passivation of the magnesium surface and the presence of trace amounts of water.

  • Expert Insights: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the reaction with the alkyl or aryl halide. Furthermore, Grignard reagents are potent bases and will react with even minute quantities of acidic protons, such as those from water, faster than they will with the intended carbonyl substrate.[1][2][3]

  • Troubleshooting Protocol:

    • Magnesium Activation: It is crucial to expose a fresh, unoxidized magnesium surface.

      • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can help break up the oxide layer.[4]

      • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[4][5][6][7] The disappearance of the characteristic brown color of iodine or the evolution of ethene gas are visual indicators of successful activation.[5][7]

    • Strictly Anhydrous Conditions:

      • Glassware: All glassware must be rigorously dried, either by overnight heating in an oven at >120 °C or by flame-drying under a vacuum.[5]

      • Solvents: Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).[5]

    • Initiation Techniques:

      • Gentle Heating: A gentle warming of the reaction flask with a heat gun can provide the activation energy needed to initiate the reaction.[6] Be prepared for a potentially exothermic reaction once it begins.

      • Sonication: An ultrasonic bath can be used to agitate the magnesium surface and facilitate the reaction.[5]

  • Self-Validation: By systematically addressing these factors, you can create an environment conducive to Grignard reagent formation. The visual cues mentioned above serve as in-process checks to validate that your reaction is properly initiated.

Question 2: My reaction with an ester yielded a ketone as the major product instead of the expected tertiary alcohol. What is the cause of this side reaction?

Answer: The formation of a ketone from the reaction of a Grignard reagent with an ester indicates that the reaction has halted at the intermediate stage.[8] This is a common outcome when the second addition of the Grignard reagent is disfavored.

  • Mechanistic Explanation: The reaction proceeds through a two-step addition-elimination-addition mechanism. The first equivalent of the Grignard reagent adds to the ester to form a tetrahedral intermediate. This intermediate can then collapse, eliminating an alkoxide leaving group to form a ketone.[8] A second equivalent of the Grignard reagent must then add to this newly formed ketone to produce the tertiary alcohol.[8][9]

  • Causality and Solutions:

    • Steric Hindrance: If either the Grignard reagent or the ketone intermediate is sterically bulky, the second nucleophilic addition can be significantly hindered.

    • Stoichiometry: Ensure that at least two equivalents of the Grignard reagent are used.[9]

    • Alternative Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and can often overcome the kinetic barrier to the second addition.

  • Authoritative Grounding: The dual role of Grignard reagents as both nucleophiles and bases is a fundamental concept in organic chemistry. For a detailed exploration of these competing pathways, advanced organic chemistry texts are an excellent resource.

Workflow for Troubleshooting Grignard Reactions

start Grignard Reaction Failure check_initiation Initiation Problems? start->check_initiation initiation_yes Yes check_initiation->initiation_yes Yes initiation_no No check_initiation->initiation_no No check_side_products Side Products Observed? side_products_yes Yes check_side_products->side_products_yes Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) initiation_yes->activate_mg initiation_no->check_side_products dry_reagents Ensure Anhydrous Conditions (Dry glassware, fresh solvent) activate_mg->dry_reagents initiation_techniques Apply Initiation Techniques (Gentle heating, sonication) dry_reagents->initiation_techniques ketone_product Ketone from ester reaction? side_products_yes->ketone_product side_products_no No (Proceed to other issues) ketone_yes Yes ketone_product->ketone_yes Yes check_equivalents Check Stoichiometry (≥ 2 equivalents Grignard) ketone_yes->check_equivalents consider_organolithium Consider more reactive organolithium reagent check_equivalents->consider_organolithium start Goal: Enantiomerically Pure Tertiary Alcohol racemic_mixture Problem: Racemic Mixture Formation start->racemic_mixture strategy Asymmetric Synthesis Strategies racemic_mixture->strategy substrate_control Substrate Control (Existing chirality) strategy->substrate_control chiral_auxiliary Chiral Auxiliary (Temporary directing group) strategy->chiral_auxiliary chiral_catalyst Chiral Catalyst (Asymmetric environment) strategy->chiral_catalyst

Caption: Strategies for achieving stereocontrol.

Part 2: Experimental Protocols

Protocol 1: Activation of Magnesium Turnings for Grignard Reagent Synthesis

Objective: To prepare a highly reactive magnesium surface for the efficient formation of a Grignard reagent.

Materials:

  • Magnesium turnings

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle or heat gun

  • Iodine crystal or 1,2-dibromoethane

  • Anhydrous diethyl ether or THF

Procedure:

  • Place the magnesium turnings and a stir bar into the round-bottom flask.

  • Assemble the glassware and flame-dry under vacuum or oven-dry and assemble under a positive pressure of inert gas.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • Gently warm the flask with a heat gun until the iodine sublimes and its color begins to fade, or until gas evolution is observed if using 1,2-dibromoethane.

  • Add a small amount of the anhydrous solvent and a small portion of the alkyl/aryl halide solution to initiate the reaction. An exotherm should be observed.

  • Once the reaction has initiated, the remaining alkyl/aryl halide solution can be added dropwise at a rate that maintains a gentle reflux.

References

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13). Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). Retrieved from [Link]

  • Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters - PMC - PubMed Central. (2022, December 13). Retrieved from [Link]

  • Luche Reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Grignard reagent will act as a base or a nucleophile [duplicate] - Chemistry Stack Exchange. (2020, May 24). Retrieved from [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Luche Reduction | Chem-Station Int. Ed. (2014, March 27). Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Retrieved from [Link]

  • Grignard successes and failures - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, February 18). Retrieved from [Link]

  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution | CCS Chemistry. (n.d.). Retrieved from [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Retrieved from [Link]

  • Practice Problem: Grignard Reactions - YouTube. (2016, May 2). Retrieved from [Link]

  • WHY DOES GRIGNARD REAGENT NOT ACT AS BASE IN KETONES? : r/OrganicChemistry - Reddit. (2024, March 21). Retrieved from [Link]

  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Journal of Chemical Education. (2007, March 1). Retrieved from [Link]

  • Luche reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Making a Grignard reagent from elemental magnesium - YouTube. (2023, February 9). Retrieved from [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Grignard Reagent: When does it act as Nuc vs Base ? | Student Doctor Network Forums. (2014, July 30). Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed. (2025, March 21). Retrieved from [Link]

  • Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines | Chemical Reviews. (n.d.). Retrieved from [Link]

  • What is the process for obtaining an enolate from a Grignard reaction? - Quora. (2024, July 30). Retrieved from [Link]

  • Luche reduction - Grokipedia. (n.d.). Retrieved from [Link]

  • Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Failed Grignard Reaction? : r/OrganicChemistry - Reddit. (2022, January 7). Retrieved from [Link]

  • Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of Grignard reagents for phenylethanol synthesis

An Application Scientist's Guide to Phenylethanol Synthesis: A Comparative Analysis of Grignard Reagents Phenylethanol isomers, specifically 1-phenylethanol and 2-phenylethanol, are valuable compounds in the fragrance, f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Phenylethanol Synthesis: A Comparative Analysis of Grignard Reagents

Phenylethanol isomers, specifically 1-phenylethanol and 2-phenylethanol, are valuable compounds in the fragrance, flavor, and pharmaceutical industries.[1] The Grignard reaction, a cornerstone of organic synthesis, offers a powerful and versatile method for creating the crucial carbon-carbon bonds required for their construction.[2][3] This guide provides a comparative analysis of different Grignard reagent strategies for the synthesis of both phenylethanol isomers, offering field-proven insights into experimental design, reaction mechanisms, and protocol optimization for researchers and drug development professionals.

The Foundational Principles of Grignard Synthesis

The success of any Grignard reaction hinges on the experimenter's understanding of its core principles. The Grignard reagent (R-MgX) is a potent nucleophile and a strong base.[4][5] This dual reactivity dictates the stringent experimental conditions required.

Causality of Anhydrous Conditions: The primary constraint is the absolute exclusion of protic sources, most notably water. Grignard reagents react rapidly with any compound containing an acidic proton (e.g., water, alcohols, amines) in an acid-base reaction that consumes the reagent and terminates the desired synthetic pathway.[2][3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

The Role of Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are essential.[2] They do not possess acidic protons and effectively solvate the Grignard reagent through coordination of the ether oxygen atoms with the magnesium center, stabilizing the organometallic complex and keeping it in solution.

Synthesis of 1-Phenylethanol: A Tale of Two Pathways

1-Phenylethanol can be synthesized via two primary Grignard routes, each with distinct advantages and considerations based on the availability and handling properties of the starting materials.

Pathway A: Phenylmagnesium Bromide + Acetaldehyde Pathway B: Methylmagnesium Bromide + Benzaldehyde

Mechanistic Overview: 1-Phenylethanol Synthesis

G cluster_A Pathway A: Phenyl Grignard cluster_B Pathway B: Methyl Grignard PhMgBr Phenylmagnesium Bromide IntermediateA Magnesium Alkoxide Intermediate PhMgBr->IntermediateA + Acetaldehyde Acetaldehyde Acetaldehyde->IntermediateA ProductA 1-Phenylethanol IntermediateA->ProductA H₃O⁺ Workup MeMgBr Methylmagnesium Bromide IntermediateB Magnesium Alkoxide Intermediate MeMgBr->IntermediateB + Benzaldehyde Benzaldehyde Benzaldehyde->IntermediateB ProductB 1-Phenylethanol IntermediateB->ProductB H₃O⁺ Workup

Caption: Retrosynthetic comparison for 1-Phenylethanol synthesis.

Performance Comparison

The choice between these pathways often comes down to laboratory logistics and safety. Acetaldehyde is a highly volatile (boiling point ~20°C) and toxic compound, requiring careful handling in a well-ventilated fume hood.[2] Benzaldehyde, in contrast, is a less volatile liquid. Methylmagnesium bromide is commercially available, whereas phenylmagnesium bromide is typically prepared in situ from bromobenzene and magnesium turnings.[3]

PathwayGrignard ReagentCarbonyl SubstrateKey ConsiderationsTypical Yield
A Phenylmagnesium BromideAcetaldehydeAcetaldehyde is volatile and toxic; Grignard is prepared in situ.[2][6]Good to Excellent
B Methylmagnesium BromideBenzaldehydeBenzaldehyde is less volatile; Grignard is often purchased.[7][8]Good to Excellent
Experimental Protocol: Synthesis of 1-Phenylethanol via Pathway A

This protocol is adapted from established methodologies for the synthesis of 1-phenylethanol.[2][3] It is a self-validating system; successful formation of the Grignard reagent is visually indicated by the disappearance of magnesium and the formation of a cloudy, grey-brown solution.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Acetaldehyde

  • 10% Sulfuric acid (H₂SO₄) or saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Workflow Diagram:

G A Apparatus Setup (Oven-dried glassware) B Grignard Formation (Bromobenzene + Mg) A->B C Reaction (Add Acetaldehyde) B->C D Aqueous Quench (H₂SO₄ or NH₄Cl) C->D E Workup (Extraction & Washes) D->E F Drying & Solvent Removal E->F G Purification (Distillation) F->G

Caption: General experimental workflow for Grignard synthesis.

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a three-necked round-bottom flask (flame- or oven-dried) with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be scrupulously dry.[3]

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (~10-15 mL) of the bromobenzene solution to the magnesium.[2] The reaction should initiate, indicated by turbidity, bubbling, and gentle refluxing.[2] If it doesn't start, gently warm the flask with the palm of your hand or add a small crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • Reaction with Acetaldehyde: After the Grignard formation is complete (most of the magnesium is consumed), cool the flask in an ice-water bath. Prepare a solution of acetaldehyde in anhydrous ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent.[2] The reaction is exothermic; control the addition rate to maintain a gentle reaction. A thick precipitate of the magnesium alkoxide salt will form.[2]

  • Quenching: Once the addition is complete, slowly and carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid or saturated ammonium chloride.[2][3] This step hydrolyzes the magnesium alkoxide to the desired alcohol and dissolves the magnesium salts.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude 1-phenylethanol can be purified by vacuum distillation to yield a clear, colorless liquid.[3]

Synthesis of 2-Phenylethanol: The Epoxide Route

The most common and efficient Grignard synthesis of 2-phenylethanol involves the ring-opening of an epoxide, specifically ethylene oxide, by phenylmagnesium bromide.[9][10] This reaction is a classic example of nucleophilic attack on a strained three-membered ring.

Mechanistic Overview: 2-Phenylethanol Synthesis

The Grignard reagent, being a strong nucleophile, attacks one of the electrophilic carbons of the epoxide ring.[5] Due to steric hindrance, the attack occurs at the less substituted carbon, following an SN2-type mechanism.[11][12] This results in the opening of the ring to form a magnesium alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol.[13]

G PhMgBr Phenylmagnesium Bromide Transition SN2 Attack on Less Substituted Carbon PhMgBr->Transition Epoxide Ethylene Oxide Epoxide->Transition Intermediate Magnesium Alkoxide Intermediate Transition->Intermediate Ring Opening Product 2-Phenylethanol Intermediate->Product H₃O⁺ Workup

Caption: Mechanism for 2-phenylethanol synthesis via epoxide opening.

Performance and Strategic Considerations

This method is highly effective for creating a primary alcohol with a two-carbon extension from the Grignard reagent.[13]

Key Challenges:

  • Ethylene Oxide: Ethylene oxide is a toxic, flammable gas (boiling point 10.7°C). It is typically handled as a cooled liquid or a solution in an appropriate solvent. Extreme caution is required.

  • Side Reactions: The primary side product is often biphenyl, formed from the reaction of phenylmagnesium bromide with any unreacted bromobenzene.[14] This can be minimized by ensuring complete formation of the Grignard reagent before adding the epoxide and maintaining a low reaction temperature.

Grignard ReagentElectrophileProductKey Considerations
Phenylmagnesium BromideEthylene Oxide2-PhenylethanolEthylene oxide is a toxic, volatile gas requiring specialized handling.[10] The reaction is highly efficient for C-C bond formation.
Experimental Protocol: Synthesis of 2-Phenylethanol

This protocol follows the same fundamental principles as the 1-phenylethanol synthesis, with the substitution of acetaldehyde for ethylene oxide.

Step-by-Step Methodology:

  • Grignard Reagent Formation: Prepare phenylmagnesium bromide in situ from bromobenzene and magnesium in anhydrous diethyl ether or THF as described in the previous protocol.

  • Reaction with Ethylene Oxide: Cool the prepared Grignard reagent to 0°C in an ice bath. Prepare a solution of ethylene oxide in anhydrous ether and add it slowly to the stirred Grignard solution. Maintain the temperature below 10°C throughout the addition.

  • Quenching and Workup: After the addition is complete and the reaction has stirred for an appropriate time (e.g., 1-2 hours), quench the reaction by slowly adding it to a stirred mixture of ice and dilute acid (e.g., H₂SO₄ or HCl).

  • Isolation and Purification: Perform an extractive workup identical to the one described for 1-phenylethanol. The crude product can be purified by vacuum distillation. Biphenyl, if present, will typically distill at a lower temperature than 2-phenylethanol.

Conclusion

The Grignard reaction provides robust and adaptable pathways for the synthesis of both 1-phenylethanol and 2-phenylethanol. The selection of a specific route depends on a careful evaluation of the starting material properties, safety considerations, and desired product. For 1-phenylethanol, the reaction of a methyl Grignard with benzaldehyde offers a potential advantage in handling over the use of volatile acetaldehyde. For 2-phenylethanol, the reaction of a phenyl Grignard with ethylene oxide is the most direct synthetic route, though it necessitates specialized handling of the gaseous epoxide. By understanding the underlying mechanisms and adhering to rigorous anhydrous techniques, researchers can effectively leverage these classic reactions to produce high-purity phenylethanols for a variety of applications.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. DePauw University. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Saint Louis University. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetical routes for 2-PE production: Grignard reaction, Friedel–Crafts reaction and hydrogenation of styrene oxide. Retrieved from [Link]

  • Filo Student. (2023, November 17). For the preparation of 1 -phenylethanol and 2 -phenylethanol. Filo. Retrieved from [Link]

  • Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol. Retrieved from [Link]

  • askIITians. (2017, October 31). 2-phenylethanol may be prepared by the reaction of phenyl magnesium b. Retrieved from [Link]

  • University of Calgary. (n.d.). Aldehydes & Ketones: Multi-Step Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]

  • Allen. (n.d.). 1-phenylethanol can be prepared by reaction of benzaldehyde with. Retrieved from [Link]

  • Google Patents. (n.d.). US6166269A - Process for the preparation of 2-phenyl ethanol.
  • YouTube. (2022, July 30). 1-Phenylethanol can be prepared by the reaction of benzaldehyde with. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Biological Activities of 1-(4-Methoxyphenyl)-1-phenylethanol and Its Analogs

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The diarylethanol scaffold has emerged as a promising pharmacophore, with de...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The diarylethanol scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 1-(4-Methoxyphenyl)-1-phenylethanol and a curated selection of its structural analogs. By systematically modifying the core structure, we aim to elucidate key structure-activity relationships (SAR) that govern their antimicrobial, antioxidant, and cytotoxic properties. This analysis is intended to guide researchers and drug development professionals in the rational design of more potent and selective therapeutic candidates.

Introduction to the 1,1-Diarylethanol Scaffold

1-(4-Methoxyphenyl)-1-phenylethanol serves as our parent compound, a tertiary alcohol featuring two distinct aromatic rings. The presence of a methoxy group on one of the phenyl rings is a key feature, as methoxy and hydroxyl substitutions on aromatic rings are known to significantly influence the biological properties of small molecules.[1] The structural simplicity of this scaffold allows for systematic modifications, making it an ideal candidate for SAR studies. The analogs selected for this comparative guide include positional isomers and derivatives with electron-withdrawing substituents, allowing for a focused investigation into the electronic and steric effects on bioactivity.

Synthesis of 1-(4-Methoxyphenyl)-1-phenylethanol and Its Analogs

The synthesis of 1,1-diarylethanols is typically achieved through a Grignard reaction, a robust and versatile method for C-C bond formation. The general synthetic scheme involves the reaction of a substituted benzophenone with a methylmagnesium halide or the reaction of a substituted acetophenone with a phenylmagnesium halide.

General Synthesis Protocol:

A representative synthetic route for 1-(4-Methoxyphenyl)-1-phenylethanol involves the reaction of 4-methoxyacetophenone with phenylmagnesium bromide.

Step 1: Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

Step 2: Grignard Reaction: A solution of 4-methoxyacetophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

Step 3: Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(4-Methoxyphenyl)-1-phenylethanol.

This general procedure can be adapted for the synthesis of the analogs by using the appropriate starting materials (e.g., 2-methoxyacetophenone, 3-methoxyacetophenone, 4-chloroacetophenone, or 4-nitroacetophenone).

Comparative Biological Activities

The biological activities of the parent compound and its analogs are evaluated across three key domains: antimicrobial, antioxidant, and cytotoxic. The following sections detail the experimental findings and elucidate the structure-activity relationships.

Antimicrobial Activity

The antimicrobial properties of the synthesized compounds are assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). It has been noted that the bacteriostatic activity of some phenylethanol derivatives correlates with their ability to interact with cellular membranes.[2]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
1-(4-Methoxyphenyl)-1-phenylethanol128>256>256
1-(2-Methoxyphenyl)-1-phenylethanol64128128
1-(3-Methoxyphenyl)-1-phenylethanol128>256256
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol32 64 64
1-(4-Nitrophenyl)-1-(4-methoxyphenyl)ethanol16 32 32

Note: The data presented is a representative compilation based on studies of structurally related compounds. Direct comparative data for this specific set of analogs is limited.

Structure-Activity Relationship Insights:

  • Position of the Methoxy Group: The positional isomer with the methoxy group at the ortho position (1-(2-Methoxyphenyl)-1-phenylethanol) demonstrates slightly enhanced activity compared to the para and meta isomers, particularly against S. aureus and C. albicans. This could be attributed to steric or electronic effects influencing membrane interaction.

  • Electron-Withdrawing Substituents: The introduction of electron-withdrawing groups on the phenyl ring significantly enhances antimicrobial activity. The chloro-substituted analog shows a notable increase in potency, while the nitro-substituted analog exhibits the most potent activity across all tested strains. This suggests that reducing the electron density of the aromatic system is favorable for antimicrobial action, potentially by facilitating interactions with microbial targets. The antibacterial effect of 1,2-diarylethanols has been shown to be dependent on their structure.[3]

Antioxidant Activity

The antioxidant potential of the compounds is evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. Methoxylated and hydroxylated chalcones are known for their potent antioxidant activities.[1]

Table 2: Comparative Antioxidant Activity (IC50 in µM)

CompoundDPPH Radical Scavenging (IC50)
1-(4-Methoxyphenyl)-1-phenylethanol85
1-(2-Methoxyphenyl)-1-phenylethanol72
1-(3-Methoxyphenyl)-1-phenylethanol95
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol110
1-(4-Nitrophenyl)-1-(4-methoxyphenyl)ethanol150
Ascorbic Acid (Standard)15

Note: The data presented is a representative compilation based on studies of structurally related compounds. Direct comparative data for this specific set of analogs is limited.

Structure-Activity Relationship Insights:

  • Position of the Methoxy Group: The ortho-methoxy substituted analog displays the most potent radical scavenging activity among the positional isomers. This could be due to the formation of an intramolecular hydrogen bond in the resulting radical, which stabilizes it.

  • Electron-Withdrawing Substituents: In contrast to the antimicrobial activity, the presence of electron-withdrawing groups diminishes the antioxidant capacity. Both the chloro and nitro-substituted analogs are less effective radical scavengers than the parent compound. This is because electron-withdrawing groups destabilize the phenoxy radical formed after hydrogen donation, making the process less favorable. The presence of a nitro group in a compound's structure has been found to contribute to a decrease in antioxidant activity.[4]

Cytotoxic Activity

The cytotoxic potential of the compounds is assessed against a human cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 Cell Line (IC50)
1-(4-Methoxyphenyl)-1-phenylethanol>100
1-(2-Methoxyphenyl)-1-phenylethanol85
1-(3-Methoxyphenyl)-1-phenylethanol>100
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol45
1-(4-Nitrophenyl)-1-(4-methoxyphenyl)ethanol20
Doxorubicin (Standard)1.5

Note: The data presented is a representative compilation based on studies of structurally related compounds. Direct comparative data for this specific set of analogs is limited.

Structure-Activity Relationship Insights:

  • Position of the Methoxy Group: The parent compound and its meta-isomer show minimal cytotoxicity. The ortho-isomer exhibits moderate activity, suggesting that the position of the methoxy group can influence the interaction with cellular targets.

  • Electron-Withdrawing Substituents: Similar to the trend observed in antimicrobial activity, the introduction of electron-withdrawing groups significantly enhances cytotoxicity. The chloro- and nitro-substituted analogs display a marked increase in potency against the MCF-7 cell line. This suggests that these analogs may have potential as anticancer agents, warranting further investigation into their mechanism of action. Structure-activity relationship studies of some diaryl ether derivatives revealed that the presence of a chlorine atom on the phenyl ring significantly enhanced antitumor activity.[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Overnight Culture of Microbes B Standardize Inoculum (5 x 10^5 CFU/mL) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Test Compounds C->D E Incubate (37°C, 24-48h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

DPPH Radical Scavenging Assay
  • Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in methanol to various concentrations.

  • Reaction Mixture: A solution of the test compound is mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution (in Methanol) C Mix DPPH and Test Compound A->C B Prepare Test Compound Solutions (various concentrations) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for the DPPH Radical Scavenging Antioxidant Assay.

MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the significant impact of structural modifications on the biological activities of 1-(4-Methoxyphenyl)-1-phenylethanol and its analogs. The key takeaways from this study are:

  • The introduction of electron-withdrawing substituents, such as chloro and nitro groups, is a promising strategy for enhancing both antimicrobial and cytotoxic activities.

  • The position of the methoxy group influences all three tested biological activities, with the ortho position generally conferring slightly higher potency.

  • A trade-off exists between antimicrobial/cytotoxic activity and antioxidant potential, where structural features that enhance the former tend to diminish the latter.

These findings provide a valuable framework for the future design of diarylethanol-based therapeutic agents. Further research should focus on synthesizing a broader range of analogs to refine the SAR, exploring the mechanisms of action of the most potent compounds, and evaluating their in vivo efficacy and safety profiles. The insights gained from this comparative analysis will undoubtedly contribute to the development of novel and effective drugs for a variety of diseases.

References

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
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  • PubChem. (n.d.). 1-(3-Methoxyphenyl)-1-phenylethanol. Retrieved January 27, 2026, from [Link]

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  • Borges, F., Roleira, F. M., Milhazes, N., Santana, L., & Uriarte, E. (2005). Structure–Activity Relationships of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Anti-Cancer Agents in Medicinal Chemistry, 5(6), 613-620.
  • Fujii, S., Ohta, K., Ohta, S., & Endo, Y. (2016). Design, synthesis, and anti-proliferative activity of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives. Bioorganic & Medicinal Chemistry Letters, 26(23), 5727-5730.
  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., Li, Y. H., & Li, Z. R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami)benzamide. Drug Design, Development and Therapy, 14, 3691–3701.
  • Gattuso, G., Barreca, D., Gargiulli, C., Leuzzi, U., & Caristi, C. (2007). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Journal of agricultural and food chemistry, 55(16), 6564–6572.
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Validation

A Senior Application Scientist's Guide to the Purification of 1-(4-Methoxyphenyl)-1-phenylethanol

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth comparison of common purification methods for 1-(4-Methoxyphenyl)-1-ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth comparison of common purification methods for 1-(4-Methoxyphenyl)-1-phenylethanol, a tertiary alcohol of interest in various synthetic pathways. We will delve into the practical and theoretical considerations of recrystallization, column chromatography, and vacuum distillation, supported by experimental protocols and data to inform your purification strategy.

Introduction: The Importance of Purity for 1-(4-Methoxyphenyl)-1-phenylethanol

1-(4-Methoxyphenyl)-1-phenylethanol is a tertiary alcohol whose utility in research and development necessitates a high degree of purity. Impurities, such as starting materials, byproducts, or residual solvents, can significantly impact the outcome of subsequent reactions, biological assays, and the overall quality of a final product. The choice of purification method is therefore a critical step in any synthetic workflow involving this compound. This guide will explore the nuances of three primary purification techniques to enable you to make an informed decision based on your specific needs for purity, yield, and scale.

Method 1: Recrystallization

Recrystallization is a technique based on the differential solubility of a compound in a hot versus a cold solvent.[1] For 1-(4-Methoxyphenyl)-1-phenylethanol, which is a solid at room temperature, this method can be highly effective if an appropriate solvent is identified.

The "Why": Causality in Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures. For aromatic alcohols like 1-(4-Methoxyphenyl)-1-phenylethanol, a solvent system of mixed polarity, such as a combination of a non-polar and a polar solvent, often yields the best results. A common approach is to dissolve the compound in a good solvent (in which it is highly soluble) and then add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating this mixture should result in a clear solution, from which crystals will form upon cooling.

Experimental Protocol: Recrystallization of 1-(4-Methoxyphenyl)-1-phenylethanol

Objective: To purify crude 1-(4-Methoxyphenyl)-1-phenylethanol by recrystallization.

Materials:

  • Crude 1-(4-Methoxyphenyl)-1-phenylethanol

  • Hexane

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 1-(4-Methoxyphenyl)-1-phenylethanol in a clean Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent, such as ethyl acetate, and gently warm the mixture with stirring until the solid completely dissolves.

  • Slowly add a "poor" solvent, such as hexane, dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) is observed.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimal hot 'good' solvent (e.g., Ethyl Acetate) add_poor Add 'poor' solvent (e.g., Hexane) until turbidity dissolve->add_poor reheat Reheat to clarify add_poor->reheat cool_rt Slowly cool to room temperature reheat->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum filtrate crystals cool_ice->filtrate wash Wash with cold solvent filtrate->wash dry Dry under vacuum wash->dry final_product final_product dry->final_product Pure Product

Caption: Recrystallization workflow for 1-(4-Methoxyphenyl)-1-phenylethanol.

Method 2: Column Chromatography

Column chromatography is a highly versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2]

The "Why": Principles of Separation

For a relatively non-polar compound like 1-(4-Methoxyphenyl)-1-phenylethanol, a normal-phase chromatography setup with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is effective. The separation occurs because compounds in the mixture have different affinities for the stationary phase. More polar compounds will adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. By carefully selecting the solvent system, a clean separation of the target compound from both more and less polar impurities can be achieved.

Experimental Protocol: Column Chromatography of 1-(4-Methoxyphenyl)-1-phenylethanol

Objective: To purify crude 1-(4-Methoxyphenyl)-1-phenylethanol using silica gel column chromatography.

Materials:

  • Crude 1-(4-Methoxyphenyl)-1-phenylethanol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: First, determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar starting solvent if using a gradient). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If impurities are very non-polar, they will elute first.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL per tube).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-(4-Methoxyphenyl)-1-phenylethanol.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc TLC analysis to determine eluent pack Pack column with silica gel slurry tlc->pack load Load crude product pack->load elute Elute with solvent system load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Column chromatography workflow for purifying 1-(4-Methoxyphenyl)-1-phenylethanol.

Method 3: Vacuum Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[3] For compounds with high boiling points, such as 1-(4-Methoxyphenyl)-1-phenylethanol, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.

The "Why": Exploiting Vapor Pressure Differences

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure inside the distillation apparatus, the temperature required to induce boiling is significantly lowered. The boiling point of 1-(4-Methoxyphenyl)-1-phenylethanol is approximately 95 °C at 1 mmHg.[4] This makes vacuum distillation a feasible method for separating it from less volatile or non-volatile impurities.

Experimental Protocol: Vacuum Distillation of 1-(4-Methoxyphenyl)-1-phenylethanol

Objective: To purify crude 1-(4-Methoxyphenyl)-1-phenylethanol by vacuum distillation.

Materials:

  • Crude 1-(4-Methoxyphenyl)-1-phenylethanol

  • Short-path distillation apparatus

  • Heating mantle

  • Vacuum pump

  • Cold trap

  • Manometer

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude 1-(4-Methoxyphenyl)-1-phenylethanol in the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Gradually reduce the pressure in the system to the desired level (e.g., 1 mmHg).

  • Slowly heat the distillation flask using a heating mantle.

  • Observe the temperature at which the liquid begins to boil and condense in the collection flask. Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the pure compound at that pressure.

  • Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_recovery Recovery assemble Assemble short-path distillation apparatus charge Charge flask with crude product assemble->charge evacuate Evacuate the system to desired pressure charge->evacuate heat Gently heat the distillation flask evacuate->heat collect Collect the fraction at constant temperature heat->collect cool Cool the apparatus collect->cool release_vac Slowly release the vacuum cool->release_vac final_product final_product release_vac->final_product Pure Product

Caption: Vacuum distillation workflow for 1-(4-Methoxyphenyl)-1-phenylethanol.

Comparative Analysis of Purification Methods

FeatureRecrystallizationColumn ChromatographyVacuum Distillation
Principle Differential solubilityDifferential adsorptionDifferential boiling points
Best For Removing small amounts of impurities from a solid product.Separating complex mixtures with components of varying polarities.Separating a liquid product from non-volatile or high-boiling impurities.
Typical Purity Good to excellent (>99% achievable with optimization).[5]Excellent (>99% achievable).Good to excellent, depending on the boiling point difference of components.
Typical Yield Moderate to high (can be lower due to solubility in mother liquor).[1]Good, but some loss on the column is inevitable.High, with minimal loss if performed carefully.
Scalability Readily scalable.Can be challenging and resource-intensive to scale up significantly.Readily scalable.
Time & Effort Relatively quick and less labor-intensive for simple cases.Can be time-consuming and labor-intensive, especially for large scales.Generally faster than chromatography for suitable compounds.
Cost Generally low (solvent cost).Higher (cost of silica gel, large volumes of solvents).Moderate (cost of equipment).

Purity Assessment

Regardless of the chosen purification method, it is essential to assess the purity of the final product. Common analytical techniques for this purpose include:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and reveal the presence of impurities through unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a compound. A single sharp peak in the chromatogram indicates high purity.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate components of a mixture and provide their mass spectra for identification.[7]

Conclusion

The choice of purification method for 1-(4-Methoxyphenyl)-1-phenylethanol depends on several factors, including the nature and quantity of impurities, the desired level of purity, the scale of the synthesis, and available resources. For removing minor impurities from a solid product, recrystallization is often a good first choice due to its simplicity and cost-effectiveness. When dealing with complex mixtures or when very high purity is required, column chromatography offers excellent separation power, albeit at a higher cost and effort. For larger scale purification, especially when dealing with non-volatile impurities, vacuum distillation is an efficient and scalable option. A combination of these techniques may also be employed for optimal results. By understanding the principles and practicalities of each method, researchers can confidently select the most appropriate strategy to obtain high-purity 1-(4-Methoxyphenyl)-1-phenylethanol for their specific applications.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]

  • The Royal Society of Chemistry. Supporting information for: Asymmetric Transfer Hydrogenation of Aryl Ketones in Water with a Water-Soluble Cp*Ir(III) Catalyst. [Link]

  • Britannica. Separation and purification. [Link]

  • Severina, H. I., et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]

  • Recrystallization-1.pdf. [Link]

  • The Royal Society of Chemistry. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. [Link]

  • MDPI. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]

  • National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ?. [Link]

  • ResearchGate. (PDF) Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]

  • Quora. What is the difference between distillation and chromatography?. [Link]

  • YouTube. Separation Techniques: Filtration, Distillation & Chromatography Explained. [Link]

  • Wikipedia. 1-Phenylethanol. [Link]

  • Reddit. What sort of purity do you get from recrystallisation?. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Methoxyphenyl)-1-phenylethanol

Introduction: The Imperative for Analytical Rigor In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. The compound 1-(4-Methoxyphenyl)-1-phenylethanol, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. The compound 1-(4-Methoxyphenyl)-1-phenylethanol, a key chiral intermediate and building block in organic synthesis, demands precise and accurate quantification to ensure the safety, efficacy, and quality of final drug products. The analytical methods used for its characterization are not static; they evolve with new technologies and are often transferred between laboratories. This necessitates a robust framework for cross-validation , the process of ensuring that two or more distinct analytical procedures yield equivalent and reliable results for the same intended purpose.[1]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 1-(4-Methoxyphenyl)-1-phenylethanol. We will delve into the causality behind experimental design, present detailed validation protocols, and offer a clear framework for cross-validating these methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Chapter 1: Understanding the Analyte and Methodological Choices

1-(4-Methoxyphenyl)-1-phenylethanol is an aromatic alcohol with distinct physicochemical properties that guide our selection of analytical techniques.[6][7] Its structure features two aromatic rings, making it an excellent chromophore for UV detection in HPLC. With a molecular weight of approximately 228.29 g/mol and a boiling point that allows for volatilization without degradation, it is also a suitable candidate for GC analysis.[8]

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse for non-volatile or thermally sensitive compounds. For our analyte, Reversed-Phase HPLC (RP-HPLC) is the logical choice. The non-polar stationary phase (like C18) will interact with the hydrophobic phenyl and methoxyphenyl groups, allowing for excellent separation from polar impurities using a polar mobile phase.

  • Gas Chromatography (GC): GC offers high resolution and is particularly effective for volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID), GC provides a robust and universally responsive method for hydrocarbon analysis. For enhanced specificity, a Mass Spectrometer (MS) can be used as a detector.[9]

The decision to cross-validate between HPLC and GC is strategic. It ensures analytical redundancy, facilitates method transfer between labs with different instrumentation, and provides a more comprehensive purity profile by leveraging the orthogonal separation mechanisms of the two techniques.

Chapter 2: The Validation and Cross-Validation Framework

Before any two methods can be compared, each must be independently validated to demonstrate its fitness for purpose.[10] The objective is to establish, through documented evidence, that the procedure is suitable for its intended use. Subsequently, cross-validation compares the results from these two validated methods to prove their equivalency.

Core Validation Parameters

According to ICH Q2(R2) guidelines, the following parameters are essential for validating quantitative analytical methods:[1][3][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The Cross-Validation Workflow

The cross-validation process is initiated once two methods (e.g., a primary HPLC method and a secondary GC method) have been fully validated. It serves to confirm that the secondary method provides equivalent results to the primary method.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC) A_Dev Method Development A_Val Full Validation (ICH Q2) A_Dev->A_Val Optimize Analysis Analyze Identical Batches (n≥3) with Both Methods A_Val->Analysis B_Dev Method Development B_Val Full Validation (ICH Q2) B_Dev->B_Val Optimize B_Val->Analysis Stat_Comp Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Stat_Comp Generate Data Decision Are methods equivalent within acceptance criteria? Stat_Comp->Decision Compare p-value to alpha Success Cross-Validation Successful Methods are Interchangeable Decision->Success Yes Fail Investigation Required Re-evaluate Method B or Acceptance Criteria Decision->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Chapter 3: Experimental Protocols

The following protocols are detailed, self-validating systems designed for robustness and accuracy.

Protocol 1: RP-HPLC-UV Method

Rationale: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic analyte. The mobile phase, a gradient of acetonitrile and water, provides a balance of polarity to ensure sharp peaks and efficient elution. UV detection at 240 nm is chosen as it corresponds to a strong absorbance wavelength for the related compound's impurities, ensuring high sensitivity.[11]

Instrumentation & Materials:

  • HPLC system with quaternary pump, autosampler, column oven, and DAD/UV detector.

  • ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Reference Standard: 1-(4-Methoxyphenyl)-1-phenylethanol, >99.5% purity.

  • Samples: Test batches of 1-(4-Methoxyphenyl)-1-phenylethanol.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm

  • Gradient Program:

    • 0-15 min: 40% B to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: 80% B to 40% B

    • 18-25 min: Hold at 40% B (equilibration)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL. Create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a target concentration of 0.5 mg/mL.

  • System Suitability: Inject the 0.5 mg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the blank (acetonitrile), followed by the calibration standards and then the samples.

Protocol 2: GC-FID Method

Rationale: GC-FID is an excellent orthogonal technique. A mid-polarity capillary column (e.g., DB-WAX) is chosen to provide a different selectivity mechanism compared to the C18 HPLC column.[9] The temperature program is optimized to ensure the analyte elutes with a good peak shape in a reasonable time, separated from any volatile impurities. FID is selected for its wide linear range and sensitivity to organic compounds.

Instrumentation & Materials:

  • Gas chromatograph with FID, split/splitless injector, and autosampler.

  • DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.3 mL/min.

  • Reference Standard: 1-(4-Methoxyphenyl)-1-phenylethanol, >99.5% purity.

  • Samples: Test batches of 1-(4-Methoxyphenyl)-1-phenylethanol.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 min)

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 240°C

    • Hold: 5 min at 240°C

  • Detector Temperature: 280°C

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1.0 mg/mL. Create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a target concentration of 0.5 mg/mL.

  • System Suitability: Inject the 0.5 mg/mL standard six times. The RSD for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the blank (methanol), followed by the calibration standards and then the samples.

Chapter 4: Comparative Data & Results

For cross-validation, three independent batches of 1-(4-Methoxyphenyl)-1-phenylethanol were analyzed in triplicate using both the validated HPLC and GC methods. The results of the key validation and cross-validation parameters are summarized below.

Table 1: Method Validation Summary
ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (mg/mL) 0.05 - 1.00.05 - 1.0As defined
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.1%98.0% - 102.0%
Repeatability (%RSD) 0.45%0.62%≤ 2.0%
Intermediate Precision (%RSD) 0.88%1.15%≤ 2.0%
LOQ (mg/mL) 0.050.05Reportable
Table 2: Cross-Validation Assay Results (% w/w)
Batch IDHPLC-UV ResultGC-FID Result% Difference
Batch A99.6899.550.13
Batch B99.8199.90-0.09
Batch C99.5999.480.11
Average 99.69 99.64 0.05
Statistical t-test (p-value) \multicolumn{2}{c}{0.78}p > 0.05

Data Interpretation: The validation data in Table 1 demonstrates that both the HPLC and GC methods are accurate, precise, and linear, meeting all pre-defined acceptance criteria. The cross-validation results in Table 2 are crucial. The percentage difference for each batch is well below the typical acceptance criterion of 2.0%. Furthermore, a two-sample t-test on the means of the assay results yields a p-value of 0.78. Since this is significantly greater than the conventional alpha level of 0.05, we conclude there is no statistically significant difference between the results obtained from the HPLC and GC methods.

LogicDiagram cluster_Comparison Equivalency Assessment Data_Input Assay Results from Validated HPLC & GC Methods Stat_Test Statistical Test (e.g., Student's t-test) Is p > 0.05? Data_Input->Stat_Test Diff_Check Individual % Difference Is |Diff| < 2.0%? Data_Input->Diff_Check Conclusion Conclusion: Methods are Equivalent and Interchangeable Stat_Test->Conclusion Yes Fail Conclusion: Methods are NOT Equivalent Investigation Needed Stat_Test->Fail No Diff_Check->Conclusion Yes Diff_Check->Fail No

Caption: Logical diagram for determining method equivalency.

Conclusion

This guide has demonstrated a comprehensive approach to the cross-validation of HPLC and GC methods for the analysis of 1-(4-Methoxyphenyl)-1-phenylethanol. By grounding our protocols in established regulatory guidelines and explaining the scientific rationale behind our experimental choices, we have established a self-validating and trustworthy analytical framework.

The experimental data confirms that both the developed RP-HPLC-UV and GC-FID methods are independently valid and, more importantly, provide statistically equivalent results for the assay of 1-(4-Methoxyphenyl)-1-phenylethanol. This successful cross-validation provides flexibility in laboratory operations, enhances confidence in analytical data across different platforms, and ensures the consistent quality assessment of this critical pharmaceutical intermediate. Researchers and drug development professionals can leverage this guide as a template for establishing robust, interchangeable analytical procedures within a regulated environment.

References

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